Apixaban (brand name Eliquis) is an oral, direct, and highly selective inhibitor of coagulation Factor Xa (FXa) that reversibly binds to the active site of FXa, diminishing the conversion of prothrombin to thrombin and thereby exerting anticoagulant and antithrombotic effects [1] [2]. Unlike indirect anticoagulants that require antithrombin III as a cofactor, this compound directly inhibits both free and clot-bound FXa, as well as prothrombinase activity, which effectively inhibits thrombus development without directly affecting platelet aggregation [3] [2]. This compound has been approved in numerous countries for several thromboembolic indications, including: reduction of stroke and systemic embolism risk in non-valvular atrial fibrillation (NVAF), thromboprophylaxis following hip or knee replacement surgery, treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent VTE [3] [2].
The pharmacological profile of this compound suggests low susceptibility to ethnic variations due to its linear pharmacokinetics, good oral bioavailability (~50%), multiple elimination pathways, and modest protein binding (92-94%) [1] [3]. These characteristics make this compound a candidate for fixed dosing across diverse populations without routine therapeutic drug monitoring [3]. This whitepaper provides an in-depth technical analysis of this compound pharmacokinetics and pharmacodynamics in Japanese and Caucasian subjects, supported by direct comparative clinical data.
The foundational study comparing this compound pharmacokinetics (PK) and pharmacodynamics (PD) between Japanese and Caucasian subjects was a double-blind, placebo-controlled, intra-subject, dose-escalation study conducted at a single center [1] [4]. The study employed a four-period, four-treatment, randomized design with sequential ascending single doses of this compound (2.5, 10, 25, and 50 mg) or matched placebo, with each dose separated by a washout period of ≥5 days to prevent carryover effects [1].
Sixteen healthy male Japanese subjects and sixteen healthy male Caucasian subjects were carefully matched for age (±10 years), body weight (±10%), and smoking status to minimize confounding variables [1]. Japanese subjects were required to prove both maternal and paternal Japanese ancestry, be born in Japan, and not have lived outside Japan for more than 10 years, while Caucasian subjects were of European descent living in the USA for at least 10 years [1]. Subjects were randomized to receive either this compound or placebo in a 3:1 ratio according to a computer-generated scheme, with Caucasian subjects receiving the same treatment assignment as their Japanese counterparts [1].
Pharmacokinetic Assessments: Blood samples for this compound plasma concentration determination were collected pre-dose and at 17 time points up to 72 hours post-dose [1]. Plasma and urine samples were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a lower limit of quantification of 1 ng/mL [1]. Key PK parameters derived included: maximum observed plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), terminal half-life (T½), and renal clearance (CLR) [1].
Pharmacodynamic Assessments: Blood samples for PD analysis were collected pre-dose and at 8 time points up to 72 hours post-dose [1]. PD measurements included:
The following diagram illustrates the sequential design of the clinical trial that generated the comparative ethnic data:
Sequential ascending dose design with comprehensive PK/PD assessment at each dose level.
The pharmacokinetic profile of this compound demonstrated dose-proportional exposure increases up to 10 mg, with similar patterns between Japanese and Caucasian subjects [1]. This compound was rapidly absorbed, reaching peak plasma concentrations (Tmax) within 3-4 hours after oral administration across all dose levels and in both ethnic groups [1] [3].
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Japanese and Caucasian Subjects
| Parameter | Japanese Subjects | Caucasian Subjects | Overall Profile |
|---|---|---|---|
| Tmax | 3-4 hours postdose | 3-4 hours postdose | Rapid absorption |
| Cmax Range | 52.5-485.0 ng/mL | 44.8-494.3 ng/mL | Dose-proportional up to 10 mg |
| Half-life (T½) | ~8 hours | ~13 hours | ~12 hours overall mean |
| Renal Clearance (CLR) | 1.1 L/h | 0.8 L/h | ~1 L/h overall |
| Oral Bioavailability | ~50% | ~50% | Not food-dependent |
| Protein Binding | 92-94% | 92-94% | Primarily albumin |
| Elimination Pathways | Multiple (metabolism, biliary, intestinal) | Multiple (metabolism, biliary, intestinal) | Renal (27%), Metabolic, Direct excretion |
The multiple-dose study in Japanese subjects specifically demonstrated linear pharmacokinetics with dose-proportional increases in Cmax and AUC across the 2.5-10 mg twice-daily dose range, with a modest accumulation index of 1.7-2.0 after 7 days of dosing [5]. Renal clearance remained consistent across doses (0.91-1.07 L/h) in Japanese subjects [5].
This compound elimination occurs via multiple pathways, including metabolism (primarily via CYP3A4 with contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2), biliary excretion, and direct intestinal excretion [3] [2]. Approximately 27% of total this compound clearance occurs via renal excretion, with the majority of the drug being eliminated non-renally [3]. This multi-pathway elimination profile contributes to the low susceptibility of this compound to ethnic variations and reduces the impact of single organ impairment on drug exposure [1] [3].
In the direct comparative study, the mean terminal half-life of this compound was approximately 8 hours in Japanese subjects and 13 hours in Caucasian subjects, while renal clearance was 1.1 L/h and 0.8 L/h, respectively [1]. These differences were not considered clinically significant enough to warrant dose adjustments between ethnic groups [1] [4].
The pharmacodynamic effects of this compound were closely correlated with plasma concentrations across all dose levels and in both ethnic groups [1] [5]. Pharmacodynamic assessments demonstrated comparable dose-related prolongation of clotting times and inhibition of thrombin generation between Japanese and Caucasian subjects [1].
Table 2: Pharmacodynamic Properties of this compound in Japanese and Caucasian Subjects
| PD Measure | Japanese Response | Caucasian Response | Relationship to Exposure |
|---|---|---|---|
| Anti-FXa Activity | Concentration-dependent increase | Concentration-dependent increase | Direct correlation |
| INR Prolongation | Dose-related | Dose-related | Exposure-dependent |
| mPT Prolongation | Dose-related | Dose-related | Exposure-dependent |
| aPTT Prolongation | Dose-related | Dose-related | Exposure-dependent |
| Thrombin Generation Inhibition | Dose-related inhibition | Dose-related inhibition | Exposure-dependent |
| IC50 (FXa inhibition) | ~45 ng/mL (patients with AF) | Similar | Maximum effect (Emax) model |
The half-maximal inhibitory concentration (IC50) of this compound for intrinsic FXa activity in Japanese patients with atrial fibrillation was estimated to be 45.3 ng/mL in a population PK/PD analysis [6]. This analysis also identified that heart failure decreased IC50 by 27.7% (increased sensitivity), while a history of cerebral infarction increased IC50 by 55% (reduced sensitivity) [6]. These findings highlight the importance of clinical factors beyond ethnicity in determining this compound response.
The relationship between this compound exposure and its pharmacodynamic effects follows a predictable pattern, as illustrated in the following conceptual diagram:
Conceptual model of this compound exposure-response relationship with modifying factors.
In multiple-dose studies in Japanese subjects, pharmacodynamic profiles closely mirrored this compound plasma concentration-time profiles, with effects peaking at approximately 3 hours post-dose (coinciding with Cmax) and declining during the elimination phase [5]. This consistent concentration-effect relationship across ethnic groups supports the use of fixed dosing without routine therapeutic drug monitoring [1] [3] [5].
Ascending single doses of this compound over a 20-fold dose range (2.5-50 mg) were found to be safe and well-tolerated in both Japanese and Caucasian subjects [1] [4]. Similarly, multiple twice-daily doses of this compound (2.5, 5, and 10 mg) administered for 7 days were safe and well-tolerated in healthy Japanese male subjects [5]. The safety profile was comparable between ethnic groups, with no unexpected ethnic-specific safety concerns identified [1] [5] [4].
The direct comparison of this compound pharmacokinetics and pharmacodynamics in healthy Japanese and Caucasian subjects demonstrates consistency between ethnic groups [1] [4]. The study found that this compound exhibits similar dose-proportional exposure, comparable pharmacodynamic effects on clotting parameters, and a consistent safety profile in both populations [1]. These findings support the administration of this compound as a fixed dose without need for ethnic-specific adjustment in Japanese patients [1] [4].
The predictable PK/PD profile of this compound, characterized by linear pharmacokinetics, multiple elimination pathways, and a close correlation between plasma concentrations and FXa inhibition, contributes to its low susceptibility to ethnic influences [1] [3]. For drug development professionals and researchers, these findings underscore the importance of compound characteristics in predicting ethnic sensitivity and support the inclusion of diverse populations in clinical trials to confirm dosing strategies across ethnic groups.
Apixaban (brand name Eliquis) is an oral, direct factor Xa inhibitor that has emerged as a cornerstone in anticoagulation therapy since its FDA approval in 2012. As a novel oral anticoagulant (NOAC), it demonstrates selective and reversible inhibition of both free and clot-bound factor Xa, thereby suppressing thrombin generation and thrombus development without requiring antithrombin III as a cofactor. This compound is currently approved for multiple clinical indications including stroke prevention in nonvalvular atrial fibrillation, treatment and prophylaxis of deep vein thrombosis (DVT) and pulmonary embolism (PE), and postoperative thromboprophylaxis following hip or knee replacement surgery. Understanding its metabolic pathways, particularly those involving CYP3A4 and P-glycoprotein (P-gp), is essential for optimal dosing and minimizing adverse events in complex patient populations with polypharmacy.
The drug's molecular structure (C₂₅H₂₅N₅O₄) features a bi-cyclic pyrazole framework with a molecular weight of 459.5 g/mol. This compound exhibits dose-linear pharmacokinetics up to 10 mg, with an absolute bioavailability of approximately 50% for doses up to this threshold. The drug is rapidly absorbed, reaching peak plasma concentrations within 3-4 hours post-administration, and maintains an effective half-life of approximately 12 hours, supporting twice-daily dosing in most clinical scenarios. This compound demonstrates minimal food interactions and has no requirement for routine therapeutic drug monitoring, making it a convenient option for both patients and clinicians compared to traditional vitamin K antagonists [1] [2] [3].
This compound exhibits predictable absorption patterns with linear pharmacokinetics across its therapeutic dosage range. The drug's absolute bioavailability of approximately 50% remains consistent regardless of food intake, allowing for administration without dietary restrictions. Following oral administration, this compound achieves peak plasma concentrations within 3-4 hours, with distribution occurring widely throughout the body. The volume of distribution is approximately 21 liters, indicating moderate tissue penetration beyond plasma compartments. This compound demonstrates high protein binding capabilities, with approximately 87-94% of circulating drug bound to plasma proteins, primarily albumin. This extensive binding contributes to a consistent pharmacological effect while limiting excessive fluctuation in anticoagulant activity between doses [1] [2].
The unbound fraction of this compound (approximately 6-8%) represents the pharmacologically active component, with studies demonstrating minimal variation in protein binding across patients with mild to moderate hepatic impairment. This consistent binding profile contributes to the drug's predictable anticoagulant effect across diverse patient populations. Unlike some anticoagulants, this compound does not require therapeutic drug monitoring in routine clinical practice, as the relationship between plasma concentration and pharmacodynamic effect (anti-factor Xa activity) remains linear and predictable across its therapeutic range. This characteristic significantly simplifies clinical management compared to traditional vitamin K antagonists [4].
This compound undergoes hepatic metabolism primarily through the cytochrome P450 system, with CYP3A4 serving as the dominant enzymatic pathway. Several minor CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2, contribute to a lesser extent to this compound's biotransformation. The primary metabolites include O-demethyl this compound sulfate and various hydroxylated derivatives, all of which demonstrate significantly reduced pharmacological activity compared to the parent compound. Notably, approximately 50% of the administered dose is excreted unchanged, highlighting the importance of non-metabolic elimination pathways for this agent [2] [3].
This compound demonstrates multiple elimination routes, reducing the impact of single-organ dysfunction on drug accumulation. Renal excretion accounts for approximately 27% of total clearance, with 83-88% of the renal eliminated portion comprising unchanged drug. Fecal excretion represents the predominant elimination pathway, accounting for approximately 56% of the administered dose, with a significant portion (approximately 28%) consisting of metabolized drug. The remaining fecal component comprises unchanged this compound, reflecting both biliary secretion and direct intestinal excretion. This balanced elimination profile contributes to this compound's favorable safety profile in patients with varying degrees of renal or hepatic impairment [5] [3].
Table 1: Comprehensive Pharmacokinetic Properties of this compound
| Parameter | Characteristics | Clinical Relevance |
|---|---|---|
| Bioavailability | ~50% (doses ≤10 mg) | Not affected by food; consistent exposure |
| Tmax | 3-4 hours | Rapid onset of action |
| Protein Binding | 87-94% | High binding; limited dialysis removal |
| Volume of Distribution | ~21 L | Moderate tissue distribution |
| Metabolism | CYP3A4 (major), multiple minor CYP pathways | Susceptible to drug interactions with CYP modulators |
| Elimination Half-life | ~12 hours | Supports twice-daily dosing |
| Renal Excretion | ~27% (mostly unchanged) | Requires dose adjustment in severe renal impairment |
| Fecal Excretion | ~56% (mix of metabolites and unchanged) | Maintains efficacy in renal impairment |
The interplay between CYP3A4 and P-gp creates a complex absorption and elimination profile for this compound. P-glycoprotein, an efflux transporter expressed in the intestinal epithelium, hepatocytes, and renal tubules, actively limits this compound absorption and facilitates its biliary excretion. Simultaneously, CYP3A4-mediated metabolism in enterocytes and hepatocytes represents the primary metabolic pathway for this compound biotransformation. When this compound encounters strong dual inhibitors of both pathways, systemic exposure increases significantly due to combined reduction in first-pass metabolism and impaired biliary excretion. Conversely, strong inducers of both systems can substantially reduce this compound bioavailability and efficacy, potentially leading to therapeutic failure [6] [2] [3].
The clinical relevance of these interactions depends on the potency of inhibition or induction. Strong dual inhibitors such as ketoconazole, itraconazole, and ritonavir can increase this compound exposure by up to 100%, necessitating dose reduction or alternative therapies. Moderate dual inhibitors including verapamil, diltiazem, amiodarone, and erythromycin demonstrate more variable effects, with some combinations requiring heightened vigilance rather than automatic dose adjustment. The FDA-approved prescribing information recommends a 50% dose reduction when this compound is coadministered with strong dual inhibitors of both CYP3A4 and P-gp, while complete avoidance is recommended for patients already receiving the reduced 2.5 mg twice-daily regimen [6] [7].
Clinical studies have quantified the magnitude of exposure changes associated with various interacting drugs. The concomitant administration of ketoconazole (a strong CYP3A4/P-gp inhibitor) increases this compound peak concentration (Cmax) by 62% and systemic exposure (AUC) by 99%. Similarly, ritonavir produces comparable increases, confirming the substantial interaction potential with strong dual inhibitors. In contrast, moderate inhibitors such as diltiazem increase this compound AUC by approximately 40%, while naproxen (a P-gp inhibitor with minimal CYP3A4 effect) demonstrates negligible impact on this compound pharmacokinetics. These quantitative relationships inform clinical decision-making regarding the necessity for dose adjustments [2].
Regarding enzyme inducers, rifampin administration produces a 54% reduction in this compound Cmax and a 38% decrease in AUC, potentially compromising antithrombotic efficacy. Other inducers including carbamazepine, phenytoin, and St. John's Wort likely produce similar reductions, though specific quantitative data may vary. The clinical consequence of these interactions necessitates careful consideration of alternative anticoagulants or more intensive monitoring when unavoidable coadministration occurs. The predictable pharmacokinetic alterations enable evidence-based dose modifications rather than complete avoidance of necessary anticoagulation [2].
Table 2: Clinically Significant Drug-Drug Interactions with this compound
| Interacting Drug | Mechanism | Effect on this compound Exposure | Clinical Recommendation |
|---|---|---|---|
| Ketoconazole | Strong CYP3A4/P-gp inhibition | ↑ AUC 99%, ↑ Cmax 62% | Reduce this compound dose by 50% |
| Ritonavir | Strong CYP3A4/P-gp inhibition | Similar to ketoconazole | Reduce this compound dose by 50% |
| Diltiazem | Moderate CYP3A4/P-gp inhibition | ↑ AUC ~40% | Monitor for bleeding; consider reduction |
| Amiodarone | Moderate CYP3A4/P-gp inhibition | ↑ trough concentrations 50% | Monitor for bleeding; consider reduction |
| Rifampin | Strong CYP3A4/P-gp induction | ↓ AUC 38%, ↓ Cmax 54% | Avoid combination; consider alternative |
| Carbamazepine | Strong CYP3A4 induction | Significant reduction expected | Avoid combination; consider alternative |
| Verapamil | Moderate CYP3A4/P-gp inhibition | Moderate increase expected | Monitor for bleeding |
| Erythromycin | Moderate CYP3A4 inhibition | Moderate increase expected | Monitor for bleeding |
Real-world evidence has substantiated the clinical relevance of pharmacokinetic interactions between this compound and combined P-gp/CYP3A4 inhibitors. A substantial retrospective cohort study examining patients receiving this compound or rivaroxaban with moderate inhibitors (amiodarone, dronedarone, diltiazem, or verapamil) for at least three months demonstrated a significantly increased bleeding risk compared to controls without such interactions. The study, which included 213 patients in each group after propensity matching, found that 26.4% of patients in the drug-interaction group experienced bleeding events compared to 18.4% in the control group, representing a hazard ratio of 1.8 (95% CI: 1.19-2.73; p=0.006). This translated to a clinically meaningful increase in bleeding complications without differences observed between specific inhibitor types [8].
Further analysis revealed specific combination effects with particular statins when co-administered with P-gp inhibitors. The concomitant use of diltiazem with rosuvastatin (a non-CYP3A4 metabolized statin) resulted in a greater than 1.5-fold increase in this compound concentrations compared to this compound alone. Similarly, the administration of amiodarone without a statin elevated mean this compound trough concentrations significantly (156.83 ± 79.59 ng/mL versus 104.09 ± 44.56 ng/mL; p=0.04). These findings suggest that statins without CYP3A4 metabolism may still influence this compound exposure when combined with P-gp inhibitors, possibly through transporter-mediated interactions that warrant additional investigation [6].
Anti-Xa activity monitoring has emerged as a valuable tool for quantifying the pharmacodynamic consequences of metabolic interactions with this compound. The 2022 observational study by investigators at D.D. Eisenhower Army Medical Center implemented a rigorous protocol for assessing this compound peak and trough concentrations in patients receiving concomitant P-gp/CYP3A4 inhibitors. The methodological approach involved identifying patients prescribed this compound 5mg twice daily for at least one week, with blood samples collected at precisely determined peak (3-4 hours post-dose) and trough (immediately before next dose) timepoints. This compound concentrations were quantified using a validated anti-Xa assay calibrated with this compound standards, providing accurate assessment of actual drug exposure [6].
The analytical techniques for this compound quantification have been refined to support clinical and research applications. The most precise method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification of 1.0 ng/mL and a dynamic range of 1-1000 ng/mL. This methodology demonstrates excellent precision with intra- and inter-assay coefficients of variation ≤12.5% and ≤15.2%, respectively. For protein binding assessment, equilibrium dialysis techniques employing HTD96b dialysis devices with phosphate buffer (pH 7.4) at 37°C for 4 hours have proven effective, demonstrating consistent this compound protein binding across healthy subjects and those with hepatic impairment [2] [4].
This compound's dual pathway metabolism involves CYP3A4 enzymes and P-gp transporters, creating multiple potential drug interaction points.
Standard dosing regimens for this compound vary according to clinical indication, with appropriate adjustments required for specific drug interactions. For stroke prevention in nonvalvular atrial fibrillation, the standard dose is 5 mg twice daily, reduced to 2.5 mg twice daily for patients meeting at least two of three criteria: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL. When strong dual inhibitors of CYP3A4 and P-gp are coadministered, the this compound dose should be reduced by 50% (from 5 mg to 2.5 mg twice daily). For patients already receiving the 2.5 mg twice daily regimen, avoidance of strong dual inhibitors is recommended rather than further dose reduction, as the safety of lower doses has not been established. These recommendations are supported by pharmacokinetic studies demonstrating approximately two-fold increases in this compound exposure with strong inhibitors [1] [7].
For treatment of acute DVT/PE, the initial regimen of 10 mg twice daily for seven days followed by 5 mg twice daily requires similar adjustments when strong dual inhibitors are introduced. In such cases, the maintenance dose should be reduced to 2.5 mg twice daily while continuing the strong inhibitor. If therapy with a strong dual inhibitor is initiated during the 10 mg twice-daily phase, consideration should be given to either postponing this compound initiation until the interacting drug can be discontinued or selecting an alternative anticoagulant with less interaction potential. The postoperative prophylaxis dose of 2.5 mg twice daily should not be further reduced, necessitating avoidance of strong dual inhibitors during this treatment period [7].
Hepatic impairment influences this compound metabolism and elimination in a severity-dependent manner. Patients with mild hepatic impairment (Child-Pugh A) demonstrate this compound pharmacokinetics similar to healthy subjects, requiring no dose adjustment. Those with moderate impairment (Child-Pugh B) may exhibit comparable pharmacokinetics but often have underlying coagulopathies that increase bleeding risk. Although formal dosing recommendations for moderate impairment are not established, cautious use with enhanced monitoring is advised. This compound is contraindicated in severe hepatic impairment (Child-Pugh C) due to potentially altered metabolism and increased bleeding risk, though specific pharmacokinetic data in this population are limited [1] [4].
Renal impairment affects this compound elimination to a lesser extent than many other anticoagulants, with only approximately 27% of the drug excreted renally. Patients with end-stage renal disease maintained on hemodialysis may receive this compound 5 mg twice daily (or 2.5 mg twice daily if they meet additional criteria), though this recommendation is based on pharmacokinetic modeling rather than clinical outcomes data. The combined presence of renal impairment and interacting drugs creates a particularly high-risk scenario, as reduced renal clearance may exacerbate the exposure increases caused by CYP3A4/P-gp inhibition. In such cases, more aggressive dose reduction or alternative therapies should be considered [1] [7].
Despite comprehensive characterization of this compound's metabolic pathways, significant knowledge gaps remain regarding optimal management of complex drug interactions in special populations. The combined effects of multiple moderate inhibitors on this compound exposure have not been quantitatively established, creating uncertainty when patients require several interacting medications concurrently. Additionally, the potential for transporter-mediated interactions beyond P-gp, such as those involving BCRP or OATP transporters, warrants further investigation given their possible contribution to the observed interactions with statins. Future research should focus on developing comprehensive prediction models that incorporate genetic polymorphisms in metabolic enzymes and transporters along with clinical factors to personalize this compound dosing [6] [3].
The translational value of current interaction data could be enhanced by prospective studies examining clinical outcomes rather than surrogate pharmacokinetic endpoints. Large-scale observational studies using real-world evidence platforms could help quantify the actual bleeding and thrombotic risks associated with various drug combinations, informing more precise risk-benefit assessments. Furthermore, the development of targeted reversal agents beyond andexanet alfa may provide additional safety margins for patients requiring unavoidable high-risk drug combinations. As the clinical use of this compound continues to expand, ongoing pharmacovigilance and post-marketing surveillance will be essential for identifying previously unrecognized interactions and refining management recommendations [8].
The following table summarizes clinical outcome data from a case series and a larger retrospective cohort study.
| Study Type / Reference | Patient Population / Thrombophilia Type | Efficacy (Recurrent Thrombosis) | Safety (Bleeding Events) | Follow-up Period |
|---|---|---|---|---|
| Case Series [1] [2] | 4 patients with systemic thrombosis due to Protein C or S deficiency | 3 of 4 patients had no recurrent thrombosis. 1 patient had recurrent PE and was switched back to warfarin [1]. | No major or minor bleeding events reported in any of the 4 patients [1]. | Up to 5 years [1]. |
| Retrospective Cohort Study [3] | 398 patients with inherited thrombophilia (24.9% with severe types including Protein C or S deficiency) | No significant difference in VTE recurrence between DOACs (like this compound) and VKAs (Hazard Ratio: 1.25, 95% CI, 0.23-6.7) [3]. | A non-significant trend toward lower risk of overall bleeding with DOACs compared to VKAs (Hazard Ratio: 0.33, 95% CI, 0.03-3.7) [3]. | Median of ~21 months for efficacy, ~20 months for safety [3]. |
For researchers, the methodologies from key studies are detailed below.
| Study Component | Description from Case Series [1] | Description from Retrospective Cohort [3] |
|---|---|---|
| Study Design | Observational case series reporting on 4 patients [1]. | Retrospective cohort study using a healthcare database [3]. |
| Patient Population | Patients with confirmed Protein C or S deficiency who presented with systemic thrombosis at a tertiary hospital [1]. | Adult patients with a recorded VTE event and laboratory evidence of inherited thrombophilia who began anticoagulation within 30 days [3]. |
| Intervention & Comparison | This compound used either as initial therapy or after switching from warfarin [1]. | DOACs (this compound, rivaroxaban, edoxaban, dabigatran) compared to Vitamin K Antagonists (VKAs) [3]. |
| Outcome Measures | Efficacy: Recurrent thrombotic events. Safety: Major or minor bleeding events [1]. | Efficacy: Recurrent VTE (DVT, PE, atypical-site thrombosis). Safety: Overall bleeding (intracranial, gastrointestinal, other) [3]. |
| Data Collection | Clinical follow-up during the standard care process [1]. | Data extracted from electronic medical records, including diagnoses, prescriptions, and lab results [3]. |
| Follow-up | Throughout the clinical care period, up to 5 years for one patient [1]. | From index VTE until end of 2022, or until death, switching anticoagulant class, or discontinuation [3]. |
The following diagram illustrates the clinical decision-making process for managing thrombosis in patients with Protein C or S deficiency, integrating the role of this compound based on current evidence.
Clinical pathway for anticoagulant selection in Protein C/S deficiency
The table below summarizes the key pharmacokinetic parameters of this compound, providing a quantitative overview for easy reference [1] [2] [3].
| Parameter | Value / Description |
|---|---|
| Absolute Oral Bioavailability | ~50% [1] |
| Effect of Food | No clinically meaningful impact on bioavailability [1] |
| Time to Peak Concentration (Tmax) | 3-4 hours after oral administration [1] [2] |
| Plasma Protein Binding | ~87% (reported range 87%-94%) [1] [2] [3] |
| Volume of Distribution (Vd) | ~21 L [2] [3] |
| Half-life (t₁/₂) | Approximately 12 hours [1] [2] |
| Total Clearance | 3.3 L/h [3] |
| Primary Metabolic Enzymes | CYP3A4 (major), with minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 [2] [3] |
| Renal Excretion | ~27% of the dose (with ~80-88% as unchanged parent drug) [1] [4] [2] |
| Fecal Excretion | ~56% of the dose (major route) [4] [3] |
| Biliary Excretion | Minor pathway (2.44% of dose within limited collection period) [4] |
This compound is rapidly absorbed after oral administration. Its exposure increases dose-proportionally for doses up to 10 mg [1]. The absolute bioavailability of ~50% indicates a significant first-pass effect. Food consumption does not have a clinically meaningful impact on its absorption, allowing for administration without regard to meals [1] [3].
This compound has a moderate volume of distribution (approximately 21 L), suggesting distribution is largely confined to the central compartment, which is consistent with its target (Factor Xa) residing in the bloodstream [2] [5]. It is highly bound to plasma proteins (87% to 94%) [1] [2] [3].
This compound is eliminated via multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion [1].
The following diagram illustrates the primary metabolic and excretion pathways of this compound in humans, synthesizing information from the cited studies.
After a single oral dose, the total recovery is over 80% in excreta, divided between feces and urine [4].
The data presented is derived from well-established clinical and in vitro protocols. Here are the methodologies from key studies:
Apixaban is a highly selective, direct inhibitor of coagulation Factor Xa (FXa), which plays a central role in the coagulation cascade [1] [2].
The diagram below illustrates how this compound targets the common pathway of the coagulation cascade.
This compound inhibits Factor Xa to prevent thrombin and fibrin clot formation.
A summary of its key pharmacokinetic parameters is provided in the table below.
| Parameter | Value | Details |
|---|---|---|
| Bioavailability | ~50% | For doses up to 10 mg [3] [2]. |
| Food Effect | No impact | Food does not alter bioavailability [1] [2]. |
| Tmax (Time to Cmax) | 3-4 hours | Peak plasma concentration [1]. |
| Protein Binding | ~87-94% | Predominantly to plasma proteins [1] [2]. |
| Volume of Distribution | ~21 L | Indicates moderate tissue distribution [1] [2]. |
| Metabolism | Primarily CYP3A4 | Minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2J2 [1] [2]. |
| Elimination Pathways | Multiple | |
| – Renal | ~25-27% | Of the orally administered dose [1] [2]. |
| – Fecal/Biliary | ~56% | Of the orally administered dose [2]. |
| – As Metabolites | ~25% | O-demethyl this compound sulfate is a major metabolite [2]. |
| Apparent Half-life | ~12 hours | Following oral administration [1]. |
This compound is approved for several conditions, with dosing that must be tailored to the indication and patient-specific factors [1].
| Indication | Recommended Dosage Regimen |
|---|---|
| Stroke Prevention in Nonvalvular AF | 5 mg twice daily. Reduce to 2.5 mg twice daily if ≥2 of: age ≥80, body weight ≤60 kg, serum creatinine ≥1.5 mg/dL [1]. |
| Treatment of DVT/PE | 10 mg twice daily for 7 days, then 5 mg twice daily [1]. |
| Prophylaxis post-Hip/Knee Replacement | 2.5 mg twice daily. Initiate 12-24 hours post-surgery [1]. |
| Extended treatment for Cancer-Associated Thrombosis (CAT) Based on recent API-CAT trial | 2.5 mg twice daily after at least 6 months of initial therapy [4]. |
A 2022 meta-analysis of 67 studies provided a broad real-world comparison of this compound against other anticoagulants in atrial fibrillation patients [5].
| Outcome | This compound vs. Warfarin (VKA) Relative Risk (RR) [95% CI] | This compound vs. Dabigatran Relative Risk (RR) [95% CI] | This compound vs. Rivaroxaban Relative Risk (RR) [95% CI] | | :--- | :--- | :--- | :--- | | Stroke/Systemic Embolism | 0.77 [0.64–0.93] [5] | 0.84 [0.74–0.95] [5] | Not significant [5] | | Major Bleeding | 0.58 [0.52–0.65] [5] | 0.79 [0.70–0.88] [5] | 0.61 [0.53–0.70] [5] | | All-Cause Mortality | Not significant [5] | Not significant [5] | 0.83 [0.71–0.96] [5] | | Intracranial Haemorrhage (ICH) | Significantly lower (Secondary outcome) [5] | Data not shown | Data not shown |
Specific trial findings reinforcing this data:
For research purposes, here are detailed methodologies from key studies on this compound.
This open-label, parallel-group, single-dose study assessed the impact of mild or moderate hepatic impairment (Child-Pugh A and B) on this compound's profile [3].
A 2020 preclinical study investigated potential anti-arthritic effects of this compound, providing a protocol for exploring its impact on inflammatory signaling pathways [8].
| Consideration | Details |
|---|---|
| Renal Impairment | Dose reduction is required for AF patients with specific criteria (serum creatinine ≥1.5 mg/dL). Use is not recommended for patients with CrCl <25 mL/min for this compound, and is contraindicated in severe renal impairment for other DOACs [9] [1]. |
| Hepatic Impairment | No dose adjustment in mild impairment (Child-Pugh A). Use with caution in moderate impairment (Child-Pugh B). Contraindicated in severe hepatic impairment (Child-Pugh C) [9] [1]. |
| Contraindications | Mechanical prosthetic heart valves, moderate-severe mitral stenosis, pregnancy/breastfeeding, severe liver disease, and high-risk anti-phospholipid syndrome (APS) [9]. |
| Drug Interactions | Significant interactions with strong dual inhibitors of P-glycoprotein and CYP3A4 (e.g., ketoconazole, itraconazole, ritonavir). Combining with antiplatelet drugs increases bleeding risk [9] [2]. |
| Reversal Agent | For life-threatening bleeding, the specific reversal agent andexanet alfa is available. Non-specific pro-haemostatic agents (e.g., PCCs) can be considered if specific agents are unavailable [9]. |
Recent studies provide quantitative evidence supporting the use of apixaban in patients with inherited thrombophilia. The table below summarizes key findings from recent clinical investigations.
| Study Type / Population | Key Efficacy Findings (VTE Recurrence) | Key Safety Findings (Bleeding) | References |
|---|---|---|---|
| Retrospective Cohort (2025): 398 patients with inherited thrombophilia (24.9% severe) [1] | HR: 1.25 (95% CI, 0.23-6.7) vs. VKAs (Not significant) | HR for overall bleeding: 0.33 (95% CI, 0.03-3.7) vs. VKAs (Not significant) | [1] |
| Subgroup (Severe Thrombophilia): 99 patients (e.g., PC, PS, AT deficiencies, homozygous mutations) [1] | No substantial difference in VTE recurrence for DOACs (n=46) vs. VKAs (n=53) | Non-significant trend toward lower bleeding risk with DOACs | [1] |
| Case Series (2022): 4 patients with Protein C or S deficiency [2] | 1 patient had recurrent PE; 3 patients had no recurrent thrombosis over 3-5 years | No major or minor bleeding events reported in any of the 4 patients | [2] |
| Case Report (2018): Patient with Antithrombin deficiency and systemic VTE [3] | Almost complete resolution of VTE on CT at 6-month follow-up; no recurrence | No bleeding events reported during therapy | [3] |
Understanding the pharmacokinetics and pharmacogenetics of this compound is crucial for drug development and predicting inter-individual variability.
For researchers investigating this compound in specialized populations, the following methodologies from recent studies can serve as a guide.
1. Protocol: Retrospective Cohort Study on Clinical Outcomes
This design is suitable for generating real-world evidence (RWE) on drug efficacy and safety [1].
2. Protocol: Pharmacogenetic Study (GWAS/Candidate Gene)
This protocol assesses the impact of genetic variation on this compound pharmacokinetics and clinical outcomes [7].
The following diagram illustrates the targeted inhibition of this compound within the coagulation cascade.
This compound directly inhibits Factor Xa, a convergence point of the coagulation cascade, preventing thrombin generation.
Current evidence, including a recent 2025 cohort study, indicates that this compound has comparable efficacy and a trend towards better safety compared to VKAs for treating VTE in patients with inherited thrombophilia [1]. This holds promise even for those with severe deficiencies, though larger prospective studies are needed for confirmation [3] [1] [2].
Key research gaps and directions include:
Apixaban is a novel oral anticoagulant that functions as a direct Factor Xa inhibitor, approved for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, treating deep vein thrombosis (DVT) and pulmonary embolism (PE), and preventing venous thromboembolism after hip or knee replacement surgery [1]. The chemical structure of this compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, contains critical functional groups including a piperidine ring, aromatic linkages, and amide bonds that are susceptible to degradation under various stress conditions [2] [3]. The development of stability-indicating methods is essential for pharmaceutical quality control to monitor the formation of impurities and degradation products that may affect drug safety and efficacy.
The analytical challenges in this compound analysis include the separation and quantification of multiple process-related impurities and degradation products with varying polarities and chemical properties. Recent regulatory concerns have also highlighted the risk of nitrosamine formation in this compound due to the presence of secondary amine groups in its structure that can react with nitrosating agents [3]. This application note provides a comprehensive protocol for the analysis of this compound and its related substances using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, incorporating quality by design (QbD) principles for robust method development and validation according to International Conference on Harmonisation (ICH) guidelines.
The development of a stability-indicating HPLC method for this compound requires careful optimization of chromatographic parameters to achieve adequate separation of the active pharmaceutical ingredient from its process-related impurities and degradation products. Based on systematic screening of stationary phases, mobile phase compositions, and detection parameters, the following conditions have been established:
Table 1: Optimized Chromatographic Conditions for this compound Impurity Analysis
| Parameter | Specification | Alternative Conditions |
|---|---|---|
| Column | Ascentis Express C18 (4.6 × 100 mm, 2.7 µm) | Zorbax RX C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) | 0.02 M Ammonium dihydrogen orthophosphate |
| Mobile Phase B | Acetonitrile | Acetonitrile or Acetonitrile:Methanol (60:40) |
| Gradient Program | Time (min)/%B: 0/20, 30/70, 34/70, 36/20, 40/20 | Time (min)/%B: 0/25, 20/35, 30/60, 40/60, 42/25, 50/25 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 35°C | 40°C |
| Detection Wavelength | 225 nm | 220 nm, 230 nm, or 276 nm |
| Injection Volume | 10 µL | 20 µL |
| Runtime | 40 minutes | 50-60 minutes |
The use of core-shell technology columns (such Ascentis Express C18) provides improved separation efficiency with lower backpressure compared to conventional fully porous particle columns, allowing for faster analysis times without compromising resolution [4]. The gradient elution profile is critical for achieving adequate separation of this compound from its nine known process-related impurities (Imp-1 to Imp-9) and various degradation products.
Forced degradation studies are essential to demonstrate the stability-indicating capability of the method and to identify potential degradation products that may form under various stress conditions. This compound has been subjected to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions according to ICH guidelines.
Table 2: Forced Degradation Profile of this compound Under Various Stress Conditions
| Stress Condition | Details | Results | Major Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 5N HCl, 60°C, 3.5 hours | 12.6% degradation | Degradation products 1, 2, 3 |
| Base Hydrolysis | 5N NaOH, room temperature | No significant degradation | - |
| Oxidative Stress | 1% H₂O₂, room temperature | No significant degradation | - |
| Photolytic Stress | UV and visible light | No significant degradation | - |
| Thermal Stress | 105°C | No significant degradation | - |
Recent investigations have identified five degradation products under acid and base degradation conditions, with two sets of positional isomers (1,4 and 2,5) observed, among which products 2 and 5 are novel [5]. This compound demonstrates significant susceptibility to acidic conditions, with considerable degradation observed in acid hydrolysis, while remaining relatively stable in oxidative, thermal, and photolytic conditions [2] [5].
The following workflow diagram illustrates the complete analytical procedure for this compound impurity analysis:
The developed stability-indicating HPLC method has been validated according to ICH guidelines Q2(R1) for the following parameters:
The method demonstrated specificity by achieving baseline separation of this compound from all known impurities and degradation products with resolution greater than 2.0. Peak purity was verified using photodiode array detection, confirming that this compound peaks were pure and homogeneous in all stress samples [4]. The method effectively separates and quantifies nine process-related impurities (Imp-1 to Imp-9) and various degradation products without interference.
The linearity of the method has been established for this compound and its impurities over the specified range. The correlation coefficients were greater than 0.999 for all components, demonstrating excellent linearity.
Table 3: Linearity Data for this compound and Selected Impurities
| Component | Range Covered (µg/mL) | Calibration Curve | Correlation Coefficient (R) |
|---|---|---|---|
| This compound | 0.15 - 7.5 | y = 35425x - 752.75 | 0.9997 |
| RS1 | LOQ - 150% | y = 38914x + 875.37 | 0.9997 |
| RS2 | LOQ - 150% | y = 41256x - 216.55 | 0.9996 |
| Unknown Impurities | 0.05 - 2.0 | y = 38542x + 542.18 | 0.9995 |
The method precision was demonstrated by six replicate injections of standard solution spiked with impurities at specification level (0.15%). The %RSD for peak areas of this compound and all impurities was less than 5.0%. Intermediate precision was established by performing the analysis on different days, with different analysts, and using different instruments, with %RSD less than 5.0% for all components.
The accuracy of the method was evaluated by recovery studies using spiked samples at three concentration levels (50%, 100%, and 150% of specification level). The average recovery for all impurities was between 90% and 110%, confirming the accuracy of the method.
The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on signal-to-noise ratio of 3:1 and 10:1, respectively.
Table 4: Sensitivity Data for this compound and Key Impurities
| Component | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| This compound | 0.05 | 0.15 |
| RS1 | 0.008 | 0.025 |
| RS2 | 0.009 | 0.028 |
| Process Impurities | 0.01 - 0.03 | 0.03 - 0.10 |
The robustness of the method was evaluated using a quality by design (QbD) approach by deliberately varying method parameters including flow rate (±0.1 mL/min), column temperature (±5°C), detection wavelength (±2 nm), and mobile phase composition (±2% absolute variation in organic composition). The method remained unaffected by small variations in parameters, with all peak parameters remaining within acceptance criteria [6].
Recent regulatory concerns have identified the potential formation of nitrosamine impurities in this compound, particularly N-Nitroso this compound (Nitroso Impurity 6), which can form during synthesis or storage when secondary amine groups react with nitrosating agents [3]. The following protocol is recommended for nitrosamine analysis:
Advanced analytical techniques have been employed for the structural characterization of this compound impurities and degradation products. The structural elucidation of five degradation products formed under acid and base conditions has been achieved using ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy [5].
Table 5: Spectral Data for this compound and Key Impurities
| Compound | 1H NMR Chemical Shifts (δ, ppm) | Mass Spectral Data (m/z) | IR Absorption Bands (cm⁻¹) |
|---|---|---|---|
| This compound | 7.49 (d, J=8.8 Hz, 2H), 7.37 (d, J=9.1 Hz, 2H), 7.26 (d, J=8.8 Hz, 2H), 6.98 (s, 1H), 4.14 (t, J=6.6 Hz, 2H), 3.81 (s, 3H) | 460.37 (M+1) | 1630 (-C=O stretch cyclic amide), 1595 (-C=O stretch amide lactam), 3023 (-C-H stretch aromatic) |
| RS1 | 7.70 (d, J=8.8 Hz, 2H), 7.46 (d, J=8.8 Hz, 2H), 7.08 (d, J=8.8 Hz, 2H), 4.49 (q, J=6.9 Hz, 2H), 4.12 (t, J=6.6 Hz, 2H), 3.81 (s, 3H) | 518.29 (M+1) | 1713 (-C=O stretch ester), 1677 (-C=O stretch amide), 3013 (C-H stretch aromatic) |
| RS2 | 7.49 (d, J=9.2 Hz, 2H), 7.35 (d, J=8.8 Hz, 2H), 7.26 (d, J=8.1 Hz, 2H), 4.49 (q, J=7.3 Hz, 2H), 4.13 (t, J=6.6 Hz, 2H), 3.81 (s, 3H) | 489.42 (M+1) | 1650 (-C=O stretch amide lactam), 1251 (-C-O bend) |
The following diagram illustrates the relationship between this compound and its major degradation pathways:
The validated stability-indicating HPLC method has been successfully applied to the analysis of this compound in both drug substance and drug product formulations. The method is suitable for:
For drug product analysis, sample preparation involves powdering tablets, dissolving in diluent, sonication for 15-20 minutes, and filtration through 0.45 µm membrane filter before injection. The method has demonstrated accuracy and precision in both drug substance and drug product analysis, with no interference from tablet excipients.
The developed stability-indicating HPLC method provides a robust, specific, and precise analytical procedure for the simultaneous determination of this compound and its related substances in pharmaceutical dosage forms. The method effectively separates nine process-related impurities and various degradation products, demonstrating excellent performance characteristics validated according to ICH guidelines.
The incorporation of QbD principles in method development and the use of core-shell chromatography columns have resulted in an efficient method with reduced analysis time and improved resolution compared to conventional HPLC methods. The method's ability to quantify impurities at low levels and its stability-indicating nature make it suitable for routine quality control analysis and stability studies of this compound in pharmaceutical formulations.
Recent advancements in the characterization of novel degradation products and nitrosamine impurities highlight the importance of continued method refinement to address emerging regulatory requirements and ensure patient safety.
Apixaban is an oral, direct factor Xa inhibitor anticoagulant used for reducing stroke risk in non-valvular atrial fibrillation and for treating or preventing venous thromboembolism (VTE). The development of robust, cost-effective analytical methods is crucial for quality control in pharmaceutical development and manufacturing. UV Spectroscopy with the Area Under Curve (AUC) method provides a simple, precise, and accurate alternative to chromatographic techniques for the quantification of this compound in bulk and pharmaceutical dosage forms, without the need for complex instrumentation or expensive solvents. This application note details validated methodologies based on current research for the analysis of this compound.
Research studies have developed and validated simple UV spectrophotometric methods for determining this compound in bulk and tablet dosage forms. The following table summarizes key parameters from two independent studies:
Table 1: Summary of Validated AUC Methods for this compound Analysis
| Parameter | Method 1 (Haque et al., 2019) [1] | Method 2 (MVP Samaj's College, 2017) [2] |
|---|---|---|
| Wavelength Range (AUC) | 269 nm - 289 nm | Single wavelength 280 nm |
| Solvent | Methanol | Methanol |
| Linearity Range | 5 - 25 µg/mL | 2 - 10 µg/mL |
| Correlation Coefficient (R²) | Information missing | 0.9967 |
| Regression Equation | Information missing | y = 0.0995x + 0.0149 |
| Accuracy (% Recovery) | 100% | 99% - 104% |
| Precision (% RSD) | < 0.988% | As per ICH guidelines |
| LOD (Limit of Detection) | 0.335 µg/mL | 0.186 µg/mL |
| LOQ (Limit of Quantitation) | 1.015 µg/mL | 0.566 µg/mL |
At least ten tablets should be accurately weighed and finely powdered. A quantity of powder equivalent to the average weight of one tablet containing 10 mg of this compound is transferred to a 100 mL volumetric flask. Approximately 50-70 mL of methanol is added, and the solution is sonicated for 15-20 minutes with intermittent shaking. The solution is then diluted to volume with methanol and filtered. An aliquot of this solution is further diluted with methanol to obtain a concentration within the linear range of the method [2] [1].
The entire analytical workflow is summarized in the following diagram:
Diagram Title: UV Spectroscopy AUC Workflow for this compound
The developed methods should be validated as per ICH guidelines. Key parameters are summarized below:
Table 2: Method Validation Parameters and Specifications
| Validation Parameter | Acceptance Criteria / Outcome |
|---|---|
| Linearity | Correlation coefficient (R²) > 0.996 [2] [1]. |
| Accuracy (Recovery Studies) | Recovery should be close to 100% (e.g., 99-100%) [2] [1]. |
| Precision (Repeatability) | % RSD for multiple measurements of the same sample should be < 1% (e.g., 0.988%) [1]. |
| LOD & LOQ | As determined in Table 1, indicating high sensitivity [2] [1]. |
| Specificity | No interference from excipients found in tablet formulation, confirming the method is specific for this compound [2]. |
Understanding the pharmacokinetics of this compound provides context for the therapeutic relevance of the analytical concentrations being measured.
The relationship between dosage, systemic exposure, and therapeutic effect is crucial. The following diagram illustrates the pharmacokinetic pathway of this compound, which correlates with its pharmacodynamic effect.
Diagram Title: this compound Pharmacokinetic and Pharmacodynamic Pathway
The UV Spectrophotometric Area Under Curve (AUC) method provides a simple, rapid, precise, accurate, and cost-effective quality control tool for the routine analysis of this compound in bulk and pharmaceutical dosage forms. The method has been successfully validated as per ICH guidelines and demonstrates excellent linearity, recovery, and precision. Its simplicity makes it particularly suitable for laboratories that may not have access to more complex chromatographic systems, without compromising the reliability of the results for drug development and quality assurance purposes.
The simultaneous administration of antiplatelet and anticoagulant therapies represents an emerging treatment paradigm for patients with complex cardiovascular conditions, particularly those with peripheral artery disease (PAD) who undergo infrapopliteal angioplasty procedures. This combined approach addresses the dual thrombotic risks present in such patients, where platelet activation and fibrin formation pathways both contribute to post-procedural complications [1]. The AGRIPPA clinical study demonstrated that dual-route treatment with 100 mg aspirin and 2.5 mg apixaban twice daily was effective in this patient population, highlighting the need for reliable analytical methods to support pharmaceutical development and quality control of such combination therapies [1].
Aspirin (acetylsalicylic acid) functions as an irreversible cyclooxygenase-1 inhibitor, suppressing thromboxane production and thereby decreasing platelet aggregation. This compound, in contrast, is a direct Factor Xa inhibitor that blocks the conversion of prothrombin to thrombin, interrupting the coagulation cascade through a different mechanism [2]. The complementary mechanisms of action create a powerful antithrombotic effect but also present analytical challenges due to the different chemical properties and stability profiles of the two drugs. From an analytical perspective, the combination presents significant challenges due to the different chemical properties and stability profiles of the two drugs, necessitating robust analytical methods for simultaneous quantification [3].
The development of a reliable HPLC method for simultaneously quantifying aspirin and this compound addresses a critical need in pharmaceutical analysis, supporting the development of fixed-dose combinations and enabling rigorous quality control. This application note provides detailed protocols for analyzing these drugs in combination, with complete validation data confirming the method's suitability for its intended purpose [3] [1].
The methodology employs a reverse-phase high-performance liquid chromatography (RP-HPLC) approach with UV detection, optimized for the simultaneous separation and quantification of aspirin and this compound. This method was developed following Quality by Design (QbD) principles and validated according to International Council for Harmonisation (ICH) guidelines, ensuring robustness and reliability for pharmaceutical analysis [3] [4].
The optimized method achieves excellent chromatographic separation using a Phenomenex Luna C18 column with an isocratic mobile phase system consisting of acetonitrile and phosphate buffer (pH 4). The method demonstrates linear detector response across clinically relevant concentration ranges of 50-300 μg/mL for aspirin and 5-15 μg/mL for this compound, making it suitable for both quality control and research applications [3]. The method's validity was established through comprehensive testing of precision, accuracy, specificity, and sensitivity, with forced degradation studies confirming the method's stability-indicating capabilities [3] [1].
Table 1: Optimized Chromatographic Conditions for Simultaneous Aspirin and this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (40:60 v/v, pH 4) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 μL |
| Retention Time (Aspirin) | 5.37 min |
| Retention Time (this compound) | 7.10 min |
The analysis requires an HPLC system with UV detection capability. The method was developed using a Shimadzu LC-20AT system equipped with a quaternary pump, degasser, auto-sampler, column oven, and photodiode array detector. The system was controlled using LC Solution software (version 1.25) for data acquisition and processing [3]. Separation was achieved using a Phenomenex Luna C18 column (250 mm × 4.6 mm, 5 μm particle size), which provides excellent resolution for these compounds [3].
The chemical standards required include aspirin reference standard (Himedia Laboratories Pvt. Ltd., India), This compound reference standard (Bio Organics & Applied Materials Pvt. Ltd., India), HPLC-grade acetonitrile, methanol, and water. Reagents for buffer preparation include potassium dihydrogen phosphate, o-phosphoric acid for pH adjustment, and triethylamine [3]. All solvents and reagents should be of HPLC grade to minimize interference and maintain system suitability.
The mobile phase consists of a mixture of acetonitrile and phosphate buffer in a 40:60 ratio (v/v). The buffer is prepared by dissolving 2.72 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water, adding 1 mL of triethylamine, and adjusting the pH to 4.0 using o-phosphoric acid [3]. The mobile phase should be filtered through a 0.45 μm membrane filter and degassed by sonication for 25 minutes before use [1].
The analysis is performed under isocratic conditions with a flow rate of 1.0 mL/min, column temperature maintained at 30°C, and detection at 227 nm using a UV detector. The injection volume is 20 μL, and the total run time is approximately 15 minutes, which allows for adequate separation and elution of both compounds with retention times of 5.37 minutes for aspirin and 7.10 minutes for this compound [3].
Stock solutions of aspirin and this compound are prepared separately at concentrations of 1000 μg/mL. For aspirin, 25 mg of reference standard is accurately weighed and transferred to a 25 mL volumetric flask, dissolved in acetonitrile, and diluted to volume with the same solvent [1]. For this compound, 10 mg of reference standard is accurately weighed and transferred to a 10 mL volumetric flask, dissolved in acetonitrile, and diluted to volume to achieve the 1000 μg/mL concentration [1].
Working standard solutions are prepared by combining appropriate aliquots from each stock solution. Specifically, 1 mL of this compound stock solution (1000 μg/mL) is pipetted into a 10 mL volumetric flask and diluted with acetonitrile to obtain a concentration of 100 μg/mL. From this solution, 5 mL is withdrawn and added to the aspirin stock solution [1]. The final working standard solutions are prepared by pipetting volumes ranging from 0.5 to 3 mL of the combined solution into 10 mL volumetric flasks and diluting to volume with mobile phase, creating concentration ranges of 50-300 μg/mL for aspirin and 2.5-15 μg/mL for this compound [1].
For the analysis of in-house capsule formulations, the capsule contents equivalent to 25 mg of aspirin and 2.5 mg of this compound are accurately weighed and transferred to a 25 mL volumetric flask. Approximately 20 mL of acetonitrile is added, and the solution is sonicated for 15-20 minutes with occasional shaking to ensure complete dissolution [1]. The solution is then diluted to volume with acetonitrile and mixed thoroughly. This solution is centrifuged at 3000 rpm for 10 minutes, and the supernatant is filtered through a 0.45 μm membrane filter. An appropriate aliquot of the filtrate is further diluted with mobile phase to obtain concentrations within the working range [1].
The method was validated according to ICH guidelines, assessing the parameters of linearity, precision, accuracy, specificity, and sensitivity [3].
The method demonstrated excellent linearity over the concentration ranges of 50-300 μg/mL for aspirin and 5-15 μg/mL for this compound. The correlation coefficients (r²) were greater than 0.999 for both compounds, confirming a strong linear relationship between concentration and peak area [3].
Table 2: Linearity Data for Aspirin and this compound
| Analyte | Concentration Range (μg/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|---|---|---|
| Aspirin | 50-300 | y = 12540.5x + 852.4 | 0.9998 |
| This compound | 5-15 | y = 19852.3x + 245.7 | 0.9996 |
The precision of the method was evaluated through both intra-day and inter-day studies. For intra-day precision, relative standard deviation (RSD) values were less than 1% for both compounds, while inter-day precision studies over three consecutive days showed RSD values less than 1.5%, confirming the method's reproducibility [3].
The accuracy was determined by recovery studies using standard addition method at three different concentration levels (50%, 100%, and 150% of the target concentration). The average recovery for aspirin ranged from 90.02% to 101.00%, while for this compound it ranged from 98.18% to 101.18%, well within the acceptable limits [3] [1].
Table 3: Precision and Accuracy Data
| Analyte | Concentration (μg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) |
|---|---|---|---|---|
| Aspirin | 50 | 0.45 | 1.12 | 90.02-95.35 |
| 150 | 0.32 | 0.89 | 96.45-101.00 | |
| 300 | 0.51 | 1.25 | 97.12-99.87 | |
| This compound | 5 | 0.38 | 1.05 | 98.18-99.45 |
| 10 | 0.41 | 0.92 | 99.25-101.18 | |
| 15 | 0.29 | 0.87 | 99.87-100.75 |
The sensitivity of the method was determined by calculating the limit of detection (LOD) and limit of quantification (LOQ). For aspirin, the LOD and LOQ were 0.84 μg/mL and 2.55 μg/mL, respectively. For this compound, the LOD and LOQ were 0.41 μg/mL and 1.24 μg/mL, respectively [3]. These values demonstrate the method's adequate sensitivity for quantitative analysis of both compounds in pharmaceutical formulations.
Forced degradation studies were conducted to demonstrate the method's stability-indicating properties and its ability to separate degradation products from the parent compounds. Stress testing was performed under conditions of acid and base hydrolysis, oxidation, thermal stress, and photodegradation following ICH Q1A(R2) guidelines [3] [1].
Aspirin showed significant degradation under alkaline conditions due to hydrolysis to salicylic acid, while this compound demonstrated greater stability across most stress conditions. The method effectively separated the degradation products from the parent peaks, confirming its specificity and stability-indicating capability [3]. These studies are crucial for assessing the method's reliability in detecting stability changes in pharmaceutical formulations during shelf-life studies.
The developed HPLC method has significant practical applications in pharmaceutical analysis, particularly in quality control laboratories for simultaneous quantification of aspirin and this compound in combined dosage forms. The method supports the development of fixed-dose combination products that may improve patient compliance in dual antiplatelet-anticoagulant therapy [3]. Additionally, the method can be applied to stability testing of these formulations, supporting shelf-life determinations and storage condition recommendations [1].
The greenness profile of analytical methods has become increasingly important in modern pharmaceutical analysis. While the HPLC method provides excellent accuracy and precision, alternative spectroscopic methods have been developed that offer advantages in terms of environmental sustainability. These green spectroscopic approaches have been evaluated using tools including Analytical Eco-Scale, NEMI, and the Analytical GREEnness metric approach (AGREE), demonstrating reduced environmental impact through lower solvent consumption and energy requirements [2]. Laboratories can select the appropriate method based on their specific needs, balancing the high precision of HPLC with the greener profile of spectroscopic techniques for routine analysis.
The validated RP-HPLC method provides a robust, precise, and accurate approach for the simultaneous determination of aspirin and this compound in pharmaceutical formulations. The method demonstrates excellent chromatographic separation with retention times of 5.37 minutes for aspirin and 7.10 minutes for this compound, with complete validation confirming its suitability for quality control applications [3].
The forced degradation studies establish the method as stability-indicating, capable of detecting degradation products under various stress conditions. This method addresses a significant analytical need in pharmaceutical development, supporting the growing clinical use of combination antiplatelet-anticoagulant therapies [3] [1]. The detailed protocols provided in these application notes enable implementation in analytical laboratories for pharmaceutical development and quality control purposes.
Forced degradation studies, also known as stress testing, constitute an essential component of pharmaceutical development required by regulatory agencies worldwide including ICH, FDA, and ANVISA. These studies involve intentional degradation of drug substances and products under various stress conditions to identify potential degradation products, establish degradation pathways, and validate stability-indicating analytical methods. The recent ANVISA RDC No. 964/25 (effective February 2025) emphasizes the importance of forced degradation studies for synthetic drugs like apixaban, aligning international standards with local requirements while waiving unnecessary tests such as placebo studies for solid formulations [1]. Forced degradation serves two primary purposes: it helps identify potential impurities that may form during manufacturing and storage, and it demonstrates that analytical methods can effectively separate degradation products from the active pharmaceutical ingredient (API).
This compound, chemically known as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a direct Factor Xa inhibitor used as an oral anticoagulant for reducing stroke risk in nonvalvular atrial fibrillation, treating deep vein thrombosis and pulmonary embolism, and preventing venous thromboembolism after orthopedic surgery [2] [3]. With a molecular weight of 459.5 g/mol, this compound is a neutral bi-cyclic pyrazole compound with aqueous solubility of 40-50 μg/mL and demonstrates high selectivity for Factor Xa (inhibitory constant = 0.08 nM) [4] [3]. Understanding this compound's stability profile through forced degradation is crucial for ensuring product quality, safety, and efficacy throughout its shelf life.
A systematic approach to forced degradation studies ensures comprehensive evaluation of this compound's stability characteristics. The experimental workflow should encompass study design, stress condition selection, sample preparation, analysis, and data interpretation in accordance with ICH Q1A(R2) and Q1B guidelines. The following diagram illustrates the logical workflow for conducting forced degradation studies:
Figure 1: Systematic Workflow for Forced Degradation Studies
The experimental design should consider both liquid-phase and original-phase stress conditions as mandated by recent regulatory updates [1]. For solid formulations like this compound tablets, original-phase testing (direct exposure to stress without solubilization) may be sufficient when supported by adequate API testing. Stress conditions should be severe enough to degrade 5-20% of the active ingredient, ensuring formation of meaningful degradation products without generating secondary artifacts. The selection of specific stress conditions should be based on the chemical structure of this compound, considering potential degradation sites including the methoxyphenyl group, pyrazolo-pyridinone core, and carboxamide moiety.
A reversed-phase HPLC method has been successfully developed and validated specifically for analysis of this compound and its degradation products. The method employs a 250 mm × 4.6 mm, 5 μm C18 column with gradient elution using a mixture of phosphate buffer and methanol (60:40 v/v) at a flow rate of 1.0 mL/min [5]. Detection is performed at 220 nm using a UV detector, providing optimal sensitivity for this compound and its related substances. This method effectively separates this compound from its known impurities (RS1 and RS2) and any degradation products formed during stress testing.
The method validation parameters confirmed excellent linearity over the concentration range of 0.01-0.22 μg/mL with a correlation coefficient (R) greater than 0.999 [5]. The limits of detection (LOD) and quantification (LOQ) were established at 0.05 μg/mL and 0.15 μg/mL for this compound respectively, demonstrating adequate sensitivity for degradation product detection. The method precision, expressed as % relative standard deviation, was found to be ≤5.36% for replicate quality-control samples, confirming the robustness of the analytical technique [5] [4].
For laboratories requiring a more economical approach, a high-performance thin-layer chromatographic (HPTLC) method has been developed and validated for this compound analysis. This method uses aluminum plates pre-coated with silica gel 60F254 as the stationary phase and toluene:methanol (7:3 v/v) as the mobile phase [6]. Densitometric measurement is performed at 290 nm, with this compound exhibiting a retention factor (Rf) of 0.62 ± 0.04. The HPTLC method demonstrates linearity in the range of 50-300 ng/band, with LOD and LOQ values of 0.272 and 0.824 ng/band respectively.
Table 1: Comparison of Analytical Methods for this compound Forced Degradation Studies
| Parameter | HPLC Method [5] | HPTLC Method [6] | RP-HPLC (Combination) [7] |
|---|---|---|---|
| Stationary Phase | C18 column (250 mm × 4.6 mm, 5 μm) | Silica gel 60F254 plates | Phenomenex Luna C18 column |
| Mobile Phase | Phosphate buffer:methanol (gradient) | Toluene:methanol (7:3 v/v) | Phosphate buffer (pH 4):ACN (60:40) |
| Flow Rate | 1.0 mL/min | - | 1.0 mL/min |
| Detection Wavelength | 220 nm | 290 nm | 227 nm |
| Retention Time/Rf | ~60 min total run time | 0.62 ± 0.04 | 5.37 min (aspirin), 7.10 min (this compound) |
| Linearity Range | 0.01-0.22 μg/mL | 50-300 ng/band | 5-15 μg/mL (this compound) |
| LOD | 0.05 μg/mL | 0.272 ng/band | 0.41 μg/mL |
| LOQ | 0.15 μg/mL | 0.824 ng/band | 1.24 μg/mL |
This compound demonstrates selective susceptibility to specific stress conditions while remaining stable under others. The forced degradation profile reveals that this compound is particularly labile under acidic conditions but shows remarkable stability toward alkaline hydrolysis, oxidation, thermal, and photolytic stress [5]. This degradation pattern provides crucial information for formulation development, packaging selection, and storage condition establishment.
Table 2: this compound Forced Degradation Profile Under Various Stress Conditions
| Stress Condition | Parameters | Degradation | Major Observations |
|---|---|---|---|
| Acidic Hydrolysis | 5N HCl, 60°C, 3.5 hours | 12.6% degradation | Significant degradation with formation of distinct degradation products |
| Alkaline Hydrolysis | 5N NaOH | No degradation | Stable under strong basic conditions |
| Oxidative Stress | 1% H₂O₂ | No degradation | Resistant to oxidative conditions |
| Thermal Stress | 105°C | No degradation | Stable in solid state at elevated temperatures |
| Photolytic Stress | UV/VIS light | No degradation | Photostable under ICH Q1B conditions |
| Neutral Hydrolysis | Water, 80°C | Minimal degradation | Relatively stable in aqueous conditions [6] |
The pronounced degradation of this compound under acidic conditions suggests potential vulnerability of the carboxamide group or the pyrazolo-pyridinone core to acid-catalyzed hydrolysis. The stability under alkaline conditions indicates resistance of the ester and amide functionalities to base hydrolysis. The absence of significant degradation under oxidative conditions suggests that the electron-rich aromatic systems in this compound are not susceptible to peroxide-mediated oxidation. The thermal and photostability of this compound simplifies packaging requirements and storage conditions for the final drug product.
The following diagram illustrates the experimental workflow for conducting forced degradation studies on this compound:
Figure 2: Experimental Workflow for this compound Forced Degradation Studies
The forced degradation studies conducted in accordance with ICH guidelines demonstrate that this compound is susceptible to acidic conditions but exhibits remarkable stability under alkaline, oxidative, thermal, and photolytic stress. The developed stability-indicating HPLC method effectively separates this compound from its degradation products and known impurities, making it suitable for routine quality control and stability studies. The method validation confirms that the analytical procedure is specific, linear, precise, accurate, and robust for its intended purpose.
These forced degradation studies provide crucial information for formulation development, packaging selection, and storage condition establishment for this compound-containing products. The knowledge of degradation behavior helps in establishing appropriate shelf life and storage conditions to maintain product quality, safety, and efficacy throughout the product lifecycle. Following the systematic approach outlined in these application notes and protocols will ensure regulatory compliance and facilitate approval of this compound drug products across various markets.
Fluid bed technology represents a sophisticated pharmaceutical manufacturing approach that enables the production of uniform, functionalized pellets for enhanced drug delivery. This technology is particularly valuable for poorly soluble drugs like this compound, a direct Factor Xa inhibitor used as an oral anticoagulant for thromboembolic disorders. This compound faces significant biopharmaceutical challenges, including poor water solubility (approximately 40 µg/mL), low oral bioavailability (about 50% for conventional formulations), and extensive first-pass metabolism. These limitations necessitate advanced formulation strategies to optimize its therapeutic performance and ensure consistent bioavailability. Fluid bed processing addresses these challenges through the creation of multi-particle dosage forms with superior properties compared to single-unit tablets, including more predictable gastrointestinal transit, reduced inter- and intra-patient variability, and enhanced dissolution characteristics [1] [2].
The fundamental principle of fluid bed technology involves the fluidization of solid particles in a heated air stream, creating a fluid-like state that enables uniform coating and agglomeration. For this compound formulations, this technology facilitates the creation of pellets with precise functional attributes, including controlled release profiles, enhanced stability, and optimized bioavailability. The technological advantages of fluid bed processing include excellent heat and mass transfer, one-step granulation and drying, reduced dust levels, higher compaction, and superior tablet properties compared to conventional high-shear granulation. These benefits are particularly important for this compound, where consistent drug performance is critical for maintaining therapeutic anticoagulation without exceeding bleeding risk thresholds [3] [4].
The development of this compound pellets via fluid bed technology requires careful excipient selection to ensure optimal drug loading, stability, and release characteristics. The formulation strategy must address this compound's physicochemical challenges, particularly its poor solubility and need for consistent dissolution. Based on patent literature and research studies, the core composition typically includes a drug-loaded layer applied onto neutral starter seeds, followed by functional coating layers for modified release or protection. The excipient system must provide adequate binding capacity while maintaining or enhancing the dissolution rate of the poorly soluble drug [5] [6].
Table 1: Core Formulation Composition for this compound Pellets
| Component | Function | Concentration Range (% w/w) | Specific Recommendations |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 1-10% | Micronized (D90 < 50µm) for enhanced dissolution |
| Microcrystalline Cellulose | Starter pellets/Spheronization aid | 40-70% | 300-500µm starter pellets for uniform coating |
| Hypromellose (HPMC) | Binder/Matrix former | 3-10% | Low viscosity grades (3-6 cps) for optimal sprayability |
| Sodium Lauryl Sulfate | Wetting agent/Solubility enhancer | 0.5-3% | Critical for dissolution improvement |
| Povidone (PVP) | Binder | 2-8% | PVP K-30 recommended for better adhesion |
| Croscarmellose Sodium | Disintegrant | 2-8% | Intra- and extra-granular for rapid disintegration |
| Magnesium Stearate | Lubricant | 0.5-2% | Added during final blending step |
| Film Coating Polymers | Functional coating | 5-20% | Enteric or sustained-release polymers as needed |
The critical quality attributes (CQAs) for this compound pellets include particle size distribution, sphericity, drug content uniformity, dissolution profile, and stability. The particle size of this compound itself is a crucial parameter, with research indicating that sizes below 120 µm ensure bioequivalence with reference formulations, while particles below 50 µm can significantly enhance dissolution rates. The formulation approach must balance the need for rapid dissolution with the practical requirements of manufacturing process control, as extremely fine particles may present handling challenges during the fluid bed process [2] [6].
For enhanced oral bioavailability, advanced formulation approaches have been investigated, including nanostructured lipid carriers (NLCs) of this compound. These systems employ lipid-based matrices to improve solubility and bypass hepatic first-pass metabolism. Research has demonstrated that this compound-loaded NLCs with particle sizes of approximately 232±23 nm, PDI of 0.514±0.13, and zeta potential of -21.9±2.1 mV can significantly enhance pharmacokinetic parameters, including extended half-life (27.76±1.18 h), increased AUC0-∞ (19,568.7±1067.6 ng·h/mL), and higher Cmax (585.3±87.6 ng/mL) compared to free drug formulations. This lipid-based approach can be adapted to fluid bed technology by incorporating lipid phases into the layering suspension or as functional coatings [1].
Another innovative approach involves the development of gas-generating pellets for gastro-retentive drug delivery systems. These formulations incorporate gas-generating agents like sodium bicarbonate within the pellet core to promote buoyancy and prolong gastric residence time. Optimization studies using a dome-type extruder have identified critical process parameters for this approach, including extrusion speed (23-27 rpm), spheronization speed (700-900 rpm), and spheronization time (5-7 minutes), yielding more than 90% of pellets within the desired size range with appropriate physical properties. This floating pellet technology could potentially enhance the absorption window utilization for this compound [7].
The manufacturing of this compound pellets via fluid bed technology follows a sequential protocol designed to ensure product consistency and quality. The process begins with equipment preparation and concludes with finished pellets ready for encapsulation or tableting. Below is the detailed step-by-step protocol:
Step 1: Equipment Setup and Preparation
Step 2: Drug Layering Solution Preparation
Step 3: Drug Layering Process
Step 4: Functional Coating Application
Step 5: Final Drying and Sizing
The critical process parameters (CPPs) for fluid bed pellet manufacturing must be carefully controlled to ensure consistent product quality. Based on Quality by Design (QbD) principles, these parameters include inlet air temperature (35-45°C), product temperature (35-42°C), air flow rate (30-50 m³/h), spray rate (5-15 g/min), atomization pressure (1.0-2.0 bar), and nozzle diameter (0.8-1.2 mm). The optimization strategy should employ statistical design of experiments (DoE) to establish the design space and identify optimal parameter combinations [1] [7].
Table 2: Critical Process Parameters and Their Impact on Quality Attributes
| Process Parameter | Optimal Range | Impact on CQAs | Control Strategy |
|---|---|---|---|
| Inlet Air Temperature | 35-45°C | Higher temperatures improve drying but may cause spray drying; lower temperatures risk overwetting | Proportional-integral-derivative (PID) control with continuous monitoring |
| Product Temperature | 35-42°C | Critical for film formation and preventing agglomeration; affects dissolution stability | Controlled by balancing inlet temperature and spray rate |
| Air Flow Volume | 30-50 m³/h | Determines fluidization pattern; affects coating uniformity and efficiency | Maintain constant static pressure differential |
| Spray Rate | 5-15 g/min | Higher rates increase productivity but risk overwetting; lower rates prolong process | Progressive increase based on drying capacity |
| Atomization Pressure | 1.0-2.0 bar | Affects droplet size and distribution; influences film quality and uniformity | Maintain constant with regular nozzle inspection |
| Nozzle Diameter | 0.8-1.2 mm | Determines spray pattern and droplet size distribution | Select based on batch size and solution viscosity |
The quality control during manufacturing includes in-process tests such as loss on drying (target: 2.0-2.5%), pellet size distribution (target: 80% between 355-710µm), and visual appearance. The final product quality is assessed through tests for drug content uniformity (acceptance value: <15%), dissolution profile comparison with reference, and stability under accelerated conditions. The use of Process Analytical Technologies (PAT) such as near-infrared spectroscopy (NIR) can enable real-time monitoring of critical quality attributes [4] [6].
The application of Quality by Design (QbD) principles is essential for robust and reproducible manufacturing of this compound pellets. This systematic approach begins with defining the Quality Target Product Profile (QTPP), which for this compound pellets includes critical attributes such as dosage form strength (2.5-10mg), dissolution profile (≥85% in 60 minutes), stability (shelf life ≥24 months), and bioavailability (comparable to reference product). The QTPP guides the identification of Critical Quality Attributes (CQAs), which typically include pellet size distribution, drug content uniformity, dissolution rate, and purity [1] [2].
Through risk assessment tools like Ishikawa diagrams and Failure Mode Effects Analysis (FMEA), the relationship between material attributes/process parameters and CQAs can be established. For fluid bed processing of this compound pellets, studies have identified critical material attributes (CMAs) including drug particle size (D90), binder viscosity, and surfactant concentration, as well as critical process parameters (CPPs) such as inlet air temperature, spray rate, atomization pressure, and fluidization air volume. The experimental design for process optimization typically employs Response Surface Methodology (RSM) with Central Composite Design (CCD) or Box-Behnken designs to model the relationship between factors and responses [1] [7].
The following diagram illustrates the QbD-based optimization workflow for this compound pellet development:
Diagram 1: QbD-Based Optimization Workflow for this compound Pellet Development
The design space established through QbD approaches provides the scientific foundation for regulatory flexibility and continuous improvement. For this compound pellets, studies have demonstrated that extrusion speed (23-27 rpm), spheronization speed (700-900 rpm), and spheronization time (5-7 minutes) yield more than 90% of pellets within the desired size range with appropriate physical properties. The control strategy derived from this understanding includes material specifications, process parameter controls, in-process testing, and final product specifications that collectively ensure consistent product quality [7].
The performance assessment of this compound pellets requires comprehensive in vitro characterization to ensure product quality and predict in vivo performance. The dissolution testing represents a critical quality attribute that must be carefully designed to discriminate between different formulations and ensure bioequivalence. The recommended dissolution method employs USP Apparatus I (baskets) or II (paddles) at 75 rpm, with 900 mL of dissolution medium maintained at 37±0.5°C. The dissolution media should include discriminating conditions such as pH 6.8 phosphate buffer with 0.05% sodium lauryl sulfate (SLS) and 0.1 N HCl to evaluate performance across gastrointestinal pH ranges. Sampling time points should include 10, 20, 30, 45, and 60 minutes to establish complete dissolution profiles [4] [2].
The analytical method for this compound quantification typically employs high-performance liquid chromatography (HPLC) with UV detection at 280-285 nm. The validated method should include specificity, linearity (1-150% of target concentration), accuracy (98-102%), precision (RSD <2%), and robustness. For quality control purposes, dissolution testing at a single time point (30 minutes) with specification of ≥85% dissolved may be employed, though full profile comparison is recommended during development. The dissolution acceptance criteria should be established based on reference product testing and consideration of this compound's Biopharmaceutics Classification System (BCS) borderline Class III/IV status [4] [2].
The biopharmaceutical evaluation of this compound pellets has been enhanced through the application of Physiologically Based Biopharmaceutics Modeling (PBBM), which integrates physicochemical properties, formulation characteristics, and physiological parameters to predict in vivo performance. For this compound, PBBM models have demonstrated acceptable prediction accuracy for bioavailability and bioequivalence under various conditions, enabling the establishment of a dissolution safe space that defines acceptable formulation characteristics. These models have shown that this compound particle sizes below 120 µm ensure bioequivalence with reference formulations, while formulations with faster dissolution rates, such as those with smaller particle sizes, align closely with BCS biowaiver criteria [2].
The pharmacokinetic profile of this compound from advanced formulations has been evaluated in preclinical studies. Research on nanostructured lipid carriers (NLCs) of this compound demonstrated significantly enhanced pharmacokinetic parameters compared to free drug, including extended half-life (27.76±1.18 h versus ~12 h for conventional formulation), increased AUC0-∞ (19,568.7±1067.6 ng·h/mL), and higher Cmax (585.3±87.6 ng/mL). These findings support the potential of advanced pellet formulations to improve the therapeutic performance of this compound, potentially enabling reduced dosing frequency and improved patient adherence [1].
The Multiple Unit Pellet System (MUPS) technology represents a sophisticated application of fluid bed-produced this compound pellets. MUPS formulations consist of multiple coated pellets compressed into tablets or filled into capsules, offering significant clinical advantages including reduced food effects, more predictable gastrointestinal transit, and flexible dosing through tablet divisibility. The manufacturing process for MUPS involves three-stage coating of micropellets: first, application of the active ingredient; second, deposition of a protective insulating layer; and finally, application of an enteric sustained-release coating to ensure controlled drug release in the intestinal tract. Through this process, pellet diameter typically increases from approximately 300µm to 1300µm, with weight increasing from about 1.5g to 4.7g per thousand pellets [8].
The regulatory pathway for this compound pellet formulations requires comprehensive characterization and justification of the selected approach. The quality documentation should include detailed pharmaceutical development reports incorporating QbD principles, complete description of manufacturing process and controls, comprehensive characterization of critical quality attributes, and comparative dissolution studies against reference products. For SUPAC-IR (Scale-Up and Post-Approval Changes for Immediate-Release Products) changes, the PBBM models can support waivers for additional bioequivalence studies, particularly when changes remain within the established dissolution safe space [2] [6].
The scale-up strategy for this compound pellet manufacturing should follow a systematic approach based on scientific understanding of the process. Key scale-up considerations include maintaining geometric similarity of equipment, consistent droplet size and distribution, similar fluidization patterns, and comparable drying efficiency. Research indicates that fluid bed processors with cylindrical product containers and scalable spray nozzle geometry significantly simplify scale-up processes. For process validation, trials should be carried out in a laboratory environment where process parameters for new formulations can be determined using DoE approaches, with optimal spray rate, product temperature, and process air volume established as the foundation for production-scale manufacturing [8].
The technology transfer documentation should include detailed protocols for process qualification at the receiving site, with emphasis on critical process parameters and their proven acceptable ranges. The performance qualification should demonstrate that the process consistently produces this compound pellets meeting all critical quality attributes, with particular attention to dissolution profile comparison against bio-batches. The continued process verification should employ statistical process control methods to monitor process stability and product quality throughout the product lifecycle [3] [8].
Fluid bed technology offers a robust and flexible platform for the manufacturing of this compound pellets with enhanced performance characteristics compared to conventional dosage forms. The comprehensive approach outlined in these application notes and protocols integrates formulation science, process engineering, and quality by design principles to ensure consistent production of high-quality this compound pellets. The critical success factors include careful control of drug particle size, optimization of formulation components to enhance dissolution, precise control of fluid bed process parameters, and comprehensive characterization using discriminatory methods.
The advanced applications of fluid bed technology, including MUPS formulations, nanostructured lipid carriers, and gastro-retentive systems, demonstrate the potential for further enhancement of this compound therapy. The integration of PBBM modeling throughout development provides a scientific foundation for predicting in vivo performance, establishing dissolution safe spaces, and supporting regulatory submissions. As the pharmaceutical industry continues to embrace advanced manufacturing technologies and model-informed drug development approaches, fluid bed pelletization of challenging drugs like this compound will play an increasingly important role in optimizing therapeutic outcomes for patients.
This compound is a direct Factor Xa inhibitor that has emerged as a significant therapeutic alternative to vitamin K antagonists for the prevention and treatment of thromboembolic disorders. As a novel oral anticoagulant (NOAC), it offers advantages including fixed dosing regimens, limited food interactions, and reduced monitoring requirements compared to traditional anticoagulants like warfarin. However, therapeutic drug monitoring remains essential in specific clinical scenarios such as suspected overdose, assessment of bleeding risk, patients with renal impairment, or prior to emergency surgeries. These situations necessitate reliable quantification methods to determine this compound concentrations in biological matrices [1] [2].
The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, establishing key parameters that must be evaluated to ensure method reliability, accuracy, and reproducibility. For pharmaceutical compounds like this compound, especially when quantified in complex biological matrices such as human plasma, rigorous method validation is essential for generating clinically relevant data. This document presents detailed application notes and protocols for the validation of this compound analytical methods in accordance with ICH Q2(R1) principles, incorporating experimental data from recently published studies to illustrate the practical application of these guidelines [3].
Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard technique for the quantification of this compound in biological matrices due to its superior sensitivity, selectivity, and capacity for rapid analysis. The methodology developed by Rigo-Bonnin et al. exemplifies a robust approach, utilizing a Zorbax Eclipse Plus C18 column (50 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase consisted of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution program: 0-0.5 min (25% B), 0.5-1.5 min (25-95% B), 1.5-2.0 min (95% B), 2.0-2.1 min (95-25% B), and 2.1-3.0 min (25% B) at a flow rate of 0.5 mL/min. This method achieved an excellent chromatographic separation with a total run time of only 3.0 minutes, with this compound and its internal standard (this compound-d3) eluting at approximately 1.43 minutes [2].
Mass spectrometric detection was performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. The specific mass transitions monitored were m/z 460.1→443.1 for this compound and m/z 463.1→446.1 for the internal standard this compound-d3. These conditions were optimized to provide maximum sensitivity and selectivity, minimizing potential interference from matrix components. The instrument parameters were carefully optimized: desolvation temperature of 500°C, desolvation gas flow of 1000 L/h, cone gas flow of 150 L/h, and collision gas flow of 0.15 mL/min. This configuration resulted in exceptional performance characteristics with a limit of quantification of 0.25 ng/mL across all matrices (plasma, dialysate liquid, and urine), demonstrating the method's suitability for precise pharmacokinetic studies and therapeutic drug monitoring in various clinical scenarios [2].
For laboratories without access to UPLC-MS/MS instrumentation, traditional reverse-phase liquid chromatography methods with UV detection have been developed and validated for this compound quantification. One such method employed a Zorbax Stable Bond Phenyl column (150 × 4.6 mm, 5 μm) with a mobile phase comprising water, acetonitrile, methanol, and perchloric acid in various ratios using a gradient elution program at a flow rate of 1.2 mL/min. The total run time was 15 minutes, significantly longer than UPLC methods but still suitable for routine analysis. Detection was performed at 278 nm, corresponding to the maximum UV absorption wavelength of this compound [4].
This method successfully achieved baseline separation of this compound from its nine potential impurities, demonstrating its specificity and stability-indicating capabilities. The quality by design (QbD) approach was implemented during method development, systematically evaluating critical method parameters and their interactions to define a design space that ensures robust method performance. While this method may not offer the same sensitivity as MS-based detection, it provides a cost-effective alternative for quality control laboratories focused on pharmaceutical formulation analysis rather than biological monitoring. The validation data confirmed that the method meets ICH Q2(R1) requirements for intended use in impurity quantification, with demonstrated linearity, accuracy, precision, and specificity [4].
Protein precipitation represents the most straightforward sample preparation technique for extracting this compound from plasma matrices. The protocol optimized by Rigo-Bonnin et al. involves aliquoting 50 μL of plasma sample into a microcentrifuge tube, followed by the addition of 10 μL of internal standard working solution (this compound-d3 at 1 μg/mL in methanol). Then, 150 μL of acetonitrile is added to precipitate plasma proteins, with vigorous vortex mixing for 1 minute to ensure complete protein denaturation and drug release. The samples are subsequently centrifuged at 13,000 × g for 10 minutes at 4°C to pellet the precipitated proteins, and the clear supernatant is transferred to autosampler vials for analysis [2].
While protein precipitation offers advantages in terms of simplicity and rapid processing, it has limitations regarding extraction efficiency and potential matrix effects. One study reported a relatively low extraction efficiency of approximately 16% when using protein precipitation with methanol [1]. However, despite this low extraction recovery, the method demonstrated acceptable precision and accuracy, likely due to effective compensation by the stable isotope-labeled internal standard. This highlights the critical importance of appropriate internal standardization when using less efficient extraction techniques, particularly for methods intended for regulatory submission or clinical decision-making.
Solid-phase extraction provides a more selective alternative for sample clean-up, potentially offering superior matrix effect removal and higher extraction efficiency. Shaikh et al. implemented a SPE protocol using Oasis HLB cartridges (1 cc, 30 mg) for this compound extraction from human plasma. The procedure begins with conditioning the cartridges with 1 mL of methanol followed by 1 mL of water. Then, 200 μL of plasma sample, previously spiked with internal standard and diluted with 300 μL of 5% ammonium hydroxide solution, is loaded onto the conditioned cartridges. The cartridges are washed with 1 mL of 5% methanol to remove interfering compounds, and this compound is subsequently eluted with 1 mL of methanol [5].
The eluate is collected and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is then reconstituted in 300 μL of mobile phase (acetonitrile and 2 mM ammonium formate buffer, 50:50 v/v) by vortex mixing for 30 seconds, followed by centrifugation at 10,000 × g for 5 minutes. The clear supernatant is transferred to autosampler vials for analysis. This SPE approach demonstrated significantly higher extraction efficiency, with recovery rates exceeding 73% for both this compound and its internal standard [5]. The improved recovery translates to enhanced method sensitivity and potentially better reproducibility, making it particularly suitable for applications requiring precise quantification at the lower end of the calibration range.
Method specificity was comprehensively evaluated across all validated methods by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and its internal standard. Rigo-Bonnin et al. confirmed that the response of interfering peaks was less than 20% of the lower limit of quantification (LLOQ) for this compound and less than 5% for the internal standard, meeting the recommended acceptance criteria [2]. This is particularly important for this compound analysis in patient populations that may be receiving concomitant medications, as it ensures that the method is selective for the target analyte.
The linearity of analytical response was established over concentration ranges relevant to clinical applications. The following table summarizes the linearity and sensitivity parameters for three different validated methods:
| Method | Linear Range (ng/mL) | Coefficient of Determination (r²) | LLOQ (ng/mL) | LOD (ng/mL) |
|---|---|---|---|---|
| UPLC-MS/MS [2] | 0.25-250 | ≥0.99 | 0.25 | 0.08 |
| UPLC-MS/MS [1] | 1-500 | ≥0.997 | 1 | Not specified |
| LC-MS/MS [5] | 1.01-280 | ≥0.99 | 1.01 | Not specified |
The limit of quantification (LLOQ) was defined as the lowest concentration that could be measured with acceptable accuracy (80-120%) and precision (≤20% CV), while the limit of detection (LOD) was typically defined as a signal-to-noise ratio of 3:1. The extensive linear dynamic range demonstrated by these methods covers the expected therapeutic concentrations of this compound, which typically reach a maximum plasma concentration (Cmax) of approximately 370 ng/mL following a 10 mg dose in healthy volunteers [1].
Method accuracy and precision were evaluated using quality control samples at multiple concentration levels (low, medium, and high) across different validation runs. The intra-batch and inter-batch accuracy were expressed as percentage deviation from the nominal concentration, while precision was calculated as the coefficient of variation (CV%). The following table summarizes the accuracy and precision data for two representative methods:
| Validation Parameter | UPLC-MS/MS Method [2] | LC-MS/MS Method [5] |
|---|---|---|
| Intra-batch Accuracy | 94.0-107.1% | 96.5-102% |
| Inter-batch Accuracy | 94.8-106.1% | Not specified |
| Intra-batch Precision | 1.8-7.3% CV | 1.21-3.21% CV |
| Inter-batch Precision | 3.5-8.8% CV | Not specified |
| Extraction Recovery | Not specified | >73% |
All methods demonstrated acceptable performance within the predefined acceptance criteria (accuracy within ±15% of nominal values and precision ≤15% CV), confirming their suitability for reliable this compound quantification. The extraction recovery was consistent and reproducible across the concentration ranges, with the SPE method demonstrating superior recovery compared to protein precipitation approaches. The use of stable isotope-labeled internal standards (this compound-d3) effectively compensated for variability in extraction efficiency and matrix effects, contributing to the excellent accuracy and precision profiles of these methods [1] [5].
Stability assessment is a critical component of method validation, particularly for clinical applications where samples may undergo multiple freeze-thaw cycles or be stored for extended periods before analysis. Comprehensive stability evaluations were conducted under various conditions:
All stability tests demonstrated that this compound remained stable with percentage changes within ±15% of nominal concentrations [1] [2]. These findings support appropriate sample handling and storage protocols for clinical studies.
Matrix effects were systematically evaluated by comparing the analytical response of this compound in post-extraction spiked samples to neat solutions at equivalent concentrations. Rigo-Bonnin et al. assessed matrix effects using six different lots of blank plasma, including lipemic and hemolyzed samples, and found no significant matrix suppression or enhancement (CV <15%) [2]. This careful assessment of matrix effects is particularly important for this compound analysis in patient populations with various pathological conditions that might alter plasma composition.
The validated UPLC-MS/MS method for this compound quantification has been successfully applied in clinical pharmacokinetic studies, generating valuable data on its absorption and elimination characteristics. In one study involving healthy volunteers who received a single 10 mg dose of this compound, the mean maximum plasma concentration (Cmax) was determined to be 371.57 ng/mL, with the median time to reach Cmax (Tmax) occurring 4 hours after administration [1]. This pharmacokinetic profile aligns with the known rapid absorption characteristics of this compound, reaching peak concentrations within 3-4 hours post-dose under fasting conditions.
The method has also been employed to characterize this compound pharmacokinetics in special populations, including patients with severe renal impairment. Rigo-Bonnin et al. quantified this compound concentrations not only in plasma but also in dialysate liquid and urine from patients with chronic kidney disease undergoing haemodialysis, revealing that approximately 2.5% of the administered dose was eliminated through haemodialysis [2]. These findings provide crucial insights into this compound disposition in renally impaired patients and inform appropriate dosing recommendations for this vulnerable population.
While this compound is typically administered at fixed doses without routine monitoring, specific clinical scenarios may necessitate concentration measurement to guide therapy. These include evaluation of adherence, assessment of bleeding risk, suspected overdose, patients with extreme body weight, hepatic impairment, drug-drug interactions, or prior to emergency surgeries. The validated methods described herein provide reliable tools for this compound quantification in these situations, potentially enhancing patient safety [2].
Comparative studies have demonstrated that chromogenic anti-Xa assays, commonly used for this compound monitoring in clinical laboratories, may show significant inter-individual variability and poor correlation with specific LC-MS/MS measurements [2]. This highlights the importance of highly specific and sensitive reference methods for accurate this compound quantification, particularly in complex clinical situations where precise concentration data is critical for therapeutic decision-making.
Gradient Program:
Mass Spectrometer Conditions:
The following diagram illustrates the complete workflow for the quantification of this compound in human plasma using UPLC-MS/MS:
The diagram below illustrates the relationships between different validation parameters as per ICH Q2(R1) guidelines and their role in establishing method validity:
The validation of analytical methods for this compound quantification in biological matrices according to ICH Q2(R1) guidelines ensures the generation of reliable, accurate, and reproducible data suitable for regulatory submissions, clinical pharmacokinetic studies, and therapeutic drug monitoring applications. The UPLC-MS/MS methods described herein demonstrate excellent performance characteristics including high sensitivity, sufficient linear dynamic range, and appropriate accuracy and precision profiles. The detailed protocols and application notes provided in this document serve as a comprehensive resource for researchers and laboratory professionals implementing this compound quantification in their facilities, ultimately contributing to the safe and effective use of this important anticoagulant medication across diverse patient populations.
Apixaban (chemical name: 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is a direct Factor Xa inhibitor anticoagulant used for stroke prevention in atrial fibrillation, treatment and prevention of deep vein thrombosis, and pulmonary embolism [1]. As a Biopharmaceutical Classification System (BCS) Class III substance with low intestinal permeability (0.9 × 10⁻⁶ cm/s across Caco-2 cells) and a relatively low oral bioavailability of <50% [2], this compound presents significant analytical challenges for reliable quantification in biological matrices. These challenges necessitate robust, sensitive, and selective sample preparation and analytical methods for preclinical and clinical studies, particularly given its narrow therapeutic index and the critical need for therapeutic drug monitoring in specific patient populations [3] [4].
The sample preparation process is a critical step in bioanalysis, directly impacting method sensitivity, accuracy, and reproducibility. Efficient extraction of this compound from biological matrices such as plasma, dialysate fluid, and urine requires careful consideration of physicochemical properties, including its low water solubility (0.028 mg/mL) and molecular structure [2]. This document provides detailed application notes and protocols for this compound sample preparation techniques, validated according to regulatory guidelines [3], to support researchers in pharmaceutical development, clinical monitoring, and pharmacokinetic studies.
Several extraction techniques have been successfully employed for this compound sample preparation, each offering distinct advantages and limitations. Protein precipitation (PP) represents the most straightforward approach, utilizing organic solvents to denature and precipitate plasma proteins while extracting the analyte. Though simple and rapid, PP may suffer from matrix effects and lower selectivity due to co-elution of other matrix components [3]. Supported liquid extraction (SLE) provides an alternative with cleaner extracts by leveraging a modified solid-phase extraction principle where samples are distributed as a thin film on a hydrophilic diatomaceous earth surface, allowing for efficient partitioning between the aqueous sample and organic eluent [4]. More specialized techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer enhanced selectivity and concentration capabilities, though they may involve more complex procedures and higher costs.
The selection of an appropriate extraction technique depends on several factors, including required sensitivity, matrix complexity, sample volume, and throughput needs. For routine therapeutic drug monitoring and pharmacokinetic studies, protein precipitation often provides sufficient performance with minimal methodological complexity. For applications requiring enhanced sensitivity or dealing with complex matrices, supported liquid extraction or solid-phase extraction may be preferable despite their additional procedural requirements.
Table 1: Comparison of this compound Extraction Techniques from Human Plasma
| Extraction Technique | Organic Solvent | Recovery (%) | Matrix Effect (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Protein Precipitation [3] | Methanol | ~16% | Not specified | Rapid, simple procedure, minimal equipment | Low recovery, potential for ion suppression |
| Supported Liquid Extraction [4] | Dichloromethane:Isopropanol (9:1, v/v) | 92.3-95.1 | 93.5-103.2 | High recovery, clean extracts, minimal matrix effects | Requires specialized columns, additional cost |
| Protein Precipitation [4] | Acetonitrile | 86.5-90.7 | 65.3-68.7 | Good recovery with ACN | Significant matrix effects observed |
Principle: This protocol utilizes methanol to precipitate plasma proteins while extracting this compound into the organic supernatant [3]. The method offers procedural simplicity and rapid processing, making it suitable for high-throughput clinical applications where extreme sensitivity is not the primary requirement.
Materials and Reagents:
Step-by-Step Procedure:
Sample Thawing: Completely thaw frozen plasma samples at ambient temperature (18-21°C) and vortex briefly to ensure homogeneity.
Aliquot Transfer: Precisely transfer 100 μL of calibrator, quality control, or study sample into labeled microcentrifuge tubes.
Internal Standard Addition: Add 50 μL of this compound-d3 working solution (1 μg/mL in 100% methanol) to each tube.
Precipitation Step: Add 450 μL of 100% methanol (representing a 3-fold volume relative to the sample) to each tube.
Mixing: Gently vortex the mixture for 5 minutes to ensure complete protein precipitation and analyte extraction.
Centrifugation: Centrifuge samples at 13,000 rpm for 10 minutes to compact the protein pellet.
Supernatant Collection: Carefully transfer the clear methanol supernatant to autosampler vials for subsequent analysis.
Chromatographic Analysis: Inject the extracted samples into the UPLC-MS/MS system using the conditions detailed in Section 4.
Critical Considerations:
Principle: This method utilizes a hydrophilic diatomaceous earth support to retain the aqueous sample as a thin film, facilitating efficient partitioning of this compound into the organic eluent [4]. SLE provides superior sample cleanliness and higher recovery rates compared to protein precipitation.
Materials and Reagents:
Step-by-Step Procedure:
Sample Preparation: Thaw plasma samples at room temperature and vortex mix.
Internal Standard Addition: Add this compound-d3 internal standard to 100 μL of plasma.
Conditioning: Load samples onto SLE columns preconditioned with organic solvent.
Equilibration: Allow samples to absorb onto the SLE support for 5-10 minutes.
Elution: Elute this compound with dichloromethane:isopropanol (9:1, v/v).
Evaporation: Evaporate eluent to dryness under a gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute dried extract with mobile phase (100 μL).
Analysis: Inject into UHPLC-MS/MS system for analysis.
Critical Considerations:
Table 2: Optimal Chromatographic Conditions for this compound Separation
| Parameter | UPLC-MS/MS Conditions [3] | UHPLC-MS/MS Conditions [4] | Stability-Indicating HPLC [1] |
|---|---|---|---|
| Column | Thermo Hypersil GOLD C18 (150 × 2.1 mm, 1.9 µm) | Not specified | Ascentis Express C18 (4.6 mm × 100 mm, 2.7 µm) |
| Mobile Phase A | 2.5 mM ammonium formate (pH 3.0) | 10 mM ammonium acetate in water (pH 3.0) | Phosphate buffer |
| Mobile Phase B | 100% methanol containing 0.1% formic acid | Methanol with 0.1% formic acid | Acetonitrile |
| Gradient Program | 0-0.2 min (45% A), 0.2-0.5 min (15% A), 0.5-2.0 min (15% A), 2.0-2.1 min (45% A), 2.1-3.0 min (45% A) | Not detailed | Gradient elution with 40 min runtime |
| Flow Rate | 0.35 mL/min | Not specified | Not specified |
| Column Temperature | 40°C | Not specified | 35°C |
| Injection Volume | Not specified | Not specified | 5 μL |
| Detection | Mass spectrometry | Mass spectrometry | Photodiode array at 225 nm |
Instrumentation: The mass spectrometric detection employs triple quadrupole technology operated in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity [3] [4].
Optimized MS Parameters:
Extraction Efficiency: The protein precipitation method demonstrates relatively low extraction efficiency of approximately 16% [3], while supported liquid extraction provides superior recovery rates of 92.3-95.1% [4]. Recovery is calculated by comparing the analyte response of extracted samples to those spiked post-extraction.
Linearity and Sensitivity: Validated methods demonstrate excellent linearity (coefficient of determination r² ≥ 0.997) across calibration ranges typically spanning 1-500 ng/mL for plasma samples [3]. The lower limit of quantification (LLOQ) for this compound in plasma using UPLC-MS/MS is 1 ng/mL, providing sufficient sensitivity for therapeutic drug monitoring [3].
Precision and Accuracy: Both intra-batch and inter-batch validation demonstrate precision and accuracy within ±15% of the nominal concentration for quality control samples, meeting regulatory acceptance criteria [3].
Selectivity and Matrix Effects: Methods demonstrate appropriate selectivity with no significant interference from endogenous plasma components. Matrix effects are evaluated by comparing analyte responses in post-extraction spiked samples with neat solutions [3].
Stability: this compound demonstrates stability in plasma through three freeze-thaw cycles, short-term temperature storage (24 hours at room temperature), and long-term storage at -80°C [3].
Low Recovery Issues: If extraction recovery falls below acceptable limits (<15% for protein precipitation), verify the solvent-to-sample ratio (should be ≥3:1), ensure adequate mixing time (5 minutes minimum), and confirm centrifugation parameters (13,000 rpm for 10 minutes) [3]. For SLE methods, check the conditioning of the extraction columns and the elution solvent composition [4].
Matrix Effects: Significant matrix effects observed with acetonitrile precipitation (65.3-68.7%) can be mitigated by switching to alternative extraction techniques such as supported liquid extraction or optimizing the mobile phase composition [4]. Using a stable isotope-labeled internal standard (this compound-d3) effectively compensates for variability in ionization efficiency [3].
Chromatographic Issues: Poor peak shape or resolution may require mobile phase pH optimization (pH ~3.0 with formate or acetate buffers) or column temperature adjustment (35-40°C) [3] [1]. The use of core-shell chromatography columns can improve resolution and sensitivity compared to fully porous particles [1].
Sensitivity Challenges: For applications requiring enhanced sensitivity, consider alternative extraction techniques with higher recovery rates such as supported liquid extraction or solid-phase extraction, which provide cleaner extracts and reduce ion suppression [4].
These application notes provide comprehensive protocols for this compound sample preparation using protein precipitation and supported liquid extraction techniques. While protein precipitation offers simplicity and rapid processing for high-throughput applications, supported liquid extraction provides superior recovery and cleaner extracts for enhanced sensitivity. The selection of an appropriate extraction technique should be guided by specific application requirements, including needed sensitivity, available equipment, and sample throughput considerations.
The validated UPLC-MS/MS methods presented enable reliable quantification of this compound in biological matrices, supporting pharmacokinetic studies and therapeutic drug monitoring in clinical practice. As analytical technologies continue to evolve, future method developments may focus on automated sample preparation platforms and miniaturized extraction techniques to improve efficiency and reduce solvent consumption in accordance with green chemistry principles.
Apixaban is a potent direct Factor Xa inhibitor used as an anticoagulant. A primary challenge in its formulation is its poor aqueous solubility, which can limit its bioavailability and effectiveness [1]. Furthermore, this compound is subject to extensive first-pass metabolism, with over 50% of an oral dose being excreted unchanged and about 25% undergoing hepatic metabolism without producing active metabolites [1] [2].
To address these limitations, research has focused on advanced drug delivery systems. The table below summarizes key stability and bioavailability challenges and the proposed nanocarrier-based solution:
| Challenge | Impact | Nanostructured Lipid Carrier (NLC) Solution |
|---|---|---|
| Poor Aqueous Solubility [1] | Low dissolution rate, variable absorption | Enhances solubility and dissolution via lipid-based encapsulation [1] |
| Low Oral Bioavailability (~50%) [2] | Reduced and unpredictable therapeutic effect | Increases drug absorption; bypasses hepatic first-pass metabolism [1] |
| Extensive First-Pass Metabolism [1] | Significant drug inactivation before reaching systemic circulation | Facilitates lymphatic transport, avoiding pre-systemic metabolism [1] |
| Conventional Formulation Limitations | Non-specific action, potential for adverse effects | Provides targeted delivery and sustained release, improving therapeutic index [1] |
A recent study developed and optimized this compound-loaded Nanostructured Lipid Carriers (NLCs) using a Quality-by-Design (QbD) approach, which demonstrated significant improvements in the drug's pharmacokinetic profile [1]. The critical quality attributes and results are summarized below:
| Parameter | Result for Optimized this compound NLCs |
|---|---|
| Average Particle Size | 232 ± 23 nm [1] |
| Polydispersity Index (PDI) | 0.514 ± 0.13 [1] |
| Zeta Potential | -21.9 ± 2.1 mV [1] |
| Entrapment Efficiency (%) | Information not specified in search results |
| *In Vitro* Release Profile | Immediate release followed by sustained release for up to 48 hours [1] |
| *In Vivo* Half-life (t₁/₂) | 27.76 ± 1.18 h (vs. shorter half-life of free drug) [1] |
| *In Vivo* AUC0–∞ | 19,568.7 ± 1067.6 ng·h/mL (significantly higher than free drug) [1] |
| *In Vivo* Cmax | 585.3 ± 87.6 ng/mL (significantly higher than free drug) [1] |
Here are detailed methodologies for key experiments related to this compound formulation and analysis, based on the search results.
This protocol is adapted from the QbD-driven study that developed nanostructured lipid carriers for this compound [1].
This protocol outlines the standard clinical methodology for establishing bioequivalence, as described in the search results [3].
The following diagram illustrates the integrated Quality-by-Design (QbD) approach for the development of this compound Nanostructured Lipid Carriers (NLCs), from initial planning through to final characterization.
To fill these gaps, I suggest:
What are the primary strategies for managing apixaban-associated bleeding? Management is based on bleeding severity. For minor bleeding, standard supportive care and drug interruption may suffice. For major bleeding, strategies include administering pro-haemostatic agents (PCC) or the specific reversal agent andexanet alfa, which is indicated for life-threatening or uncontrolled bleeding [1] [2] [3].
When should andexanet alfa be used versus Prothrombin Complex Concentrate (PCC)? Andexanet alfa is a specific reversal agent for Factor Xa inhibitors like this compound and is recommended for life-threatening bleeding (e.g., intracranial hemorrhage) [1] [2]. PCC is a non-specific option that may be considered when a specific antidote is unavailable, though evidence for its efficacy is less robust and it carries a risk of thrombotic events [1] [4] [3].
How should this compound be managed around surgical procedures? this compound should be interrupted prior to elective surgery based on the procedure's bleeding risk. Bridging anticoagulation with LMWH is generally not required. For emergency surgery, discontinue this compound, delay the procedure if possible (for at least 12-24 hours), and consider pro-haemostatic agents (e.g., tranexamic acid, PCC) in consultation with a hematologist [1] [3].
The table below summarizes efficacy and safety outcomes from key studies and analyses on andexanet alfa and PCC.
| Study / Analysis | Agent(s) Compared | Hemostatic Efficacy | Mortality (30-Day) | Thrombotic Events |
|---|---|---|---|---|
| Sarhan et al. 2025 (MA) [2] | Andexanet alfa vs. 4F-PCC | 80.2% vs. 63.2% (RR 1.10, p=0.02) | 22.6% vs. 26.5% (RR 0.82, p=0.26) | 11.8% vs. 8.3% (RR 1.47, p=0.05) |
| White et al. 2024 (MA) [2] | Andexanet alfa vs. PCC | OR 1.36 (95% CI 1.01-1.84) | OR 0.53 (95% CI 0.37-0.76) | OR 1.45 (95% CI 0.81-2.60) |
| ANNEXA-I (RCT) [2] | Andexanet alfa vs. Usual Care (often PCC) | 67% vs. 53.1% | Not powered for mortality | Increased with Andexanet alfa |
Abbreviations: MA = Meta-Analysis, RCT = Randomized Controlled Trial, 4F-PCC = Four-Factor Prothrombin Complex Concentrate, RR = Risk Ratio, OR = Odds Ratio, CI = Confidence Interval.
For researchers designing studies or validating reversal strategies, the following details from key trials are essential.
This trial led to the full approval of andexanet alfa and provides a robust methodological framework [2].
While not required for routine clinical use, measuring drug levels is critical in research settings like overdose studies or pharmacokinetic trials [5].
The following diagrams, generated using Graphviz DOT language, illustrate the logical decision pathways for managing this compound-related bleeding and perioperative handling.
This section covers the fundamental principles and quantitative data essential for your experiments.
1. Assay Principle The Apixaban Anti-Xa assay is a chromogenic substrate assay [1] [2] [3]. The test measures this compound activity in plasma by leveraging its direct inhibition of factor Xa.
2. Expected this compound Concentrations in Clinical Trials The tables below summarize the steady-state exposure concentrations of this compound observed in major clinical trials. Note that therapeutic reference ranges for clinical use are not formally established, and these values serve as a guide [2] [3].
Table 1: this compound Concentrations in the ARISTOTLE Trial (Nonvalvular Atrial Fibrillation)
| Dosage | C-min (Trough) (ng/mL) Median (5th-95th %ile) | C-max (Peak) (ng/mL) Median (5th-95th %ile) |
|---|---|---|
| 2.5 mg twice daily | 79 (34 - 162) | 123 (69 - 221) |
| 5 mg twice daily | 103 (41 - 230) | 171 (91 - 321) |
Table 2: this compound Concentrations in the AMPLIFY Trial (Acute Venous Thromboembolism)
| Dosage | C-min (Trough) (ng/mL) Median (5th-95th %ile) | C-max (Peak) (ng/mL) Median (5th-95th %ile) |
|---|---|---|
| 2.5 mg twice daily | 32 (11 - 90) | 67 (30 - 153) |
| 5 mg twice daily | 63 (22 - 177) | 132 (59 - 302) |
| 10 mg twice daily | 120 (41 - 335) | 251 (111 - 572) |
The following workflow and instructions detail the standard operating procedure for sample processing and analysis.
Step-by-Step Guide:
Specimen Collection:
Sample Processing (Critical Step):
Sample Storage & Transport:
Analysis:
Q1: What are the most critical steps in the pre-analytical phase to ensure result accuracy?
Q2: My lab needs to monitor multiple anti-Xa inhibitors (e.g., rivaroxaban, edoxaban). Do I need a separate assay for each?
Q3: How do other anticoagulants interfere with the this compound-specific anti-Xa assay?
Q4: Are routine coagulation tests like PT and aPTT suitable for quantifying this compound levels?
Q5: In what specific experimental or clinical scenarios is measuring this compound level most useful?
Apixaban is a substrate for the cytochrome P450 enzyme CYP3A4 and the efflux transporter P-glycoprotein (P-gp). Drugs that inhibit or induce these pathways are the primary source of pharmacokinetic interactions [1] [2] [3]. The following table summarizes evidence-based management strategies for these interactions.
| Interaction Type & Mechanism | Example Drugs | Impact on this compound Exposure | Recommended Dosing Adjustment |
|---|---|---|---|
| Strong Dual Inhibitors (of CYP3A4 & P-gp) [3] [4] | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin [5] [3] | Significant increase in AUC and Cmax [3] | Reduce this compound dose by 50% (e.g., from 5 mg to 2.5 mg twice daily). Avoid coadministration with any strong dual inhibitor if patient is already on 2.5 mg twice daily [3] [4]. |
| Moderate Dual Inhibitors or Strong CYP3A4 Inhibitors alone [3] | Diltiazem, Dronedarone, Verapamil, Erythromycin, Fluconazole [5] [3] | Moderate increase in this compound concentrations [3] | No dose adjustment recommended for patients with normal renal function. Use with caution in patients with severe renal impairment [3]. |
| Strong Dual Inducers (of CYP3A4 & P-gp) [6] [3] | Rifampicin, Carbamazepine, Phenytoin, St. John's Wort [6] [5] [3] | Significant reduction in this compound concentration, increasing thrombosis risk [3] | Avoid co-administration. Consider an alternative anticoagulant (e.g., warfarin) or an alternative concomitant drug [5] [3]. |
This pathway diagram illustrates the core metabolic and transport interactions of this compound:
Dosing must also be adjusted for patient-specific factors and pharmacodynamic interactions that increase bleeding risk independently of this compound levels.
For stroke prevention in non-valvular atrial fibrillation, reduce the this compound dose to 2.5 mg twice daily if at least two of the following criteria are met [1] [3] [4]:
Concomitant use of this compound with other drugs that impair hemostasis significantly increases bleeding risk through additive effects [6] [3]. Key drug classes include:
Management: Avoid concomitant use unless under specialist supervision. If combined use is unavoidable, prescribe the lowest effective dose for the shortest duration and implement gastroprotection strategies [5].
For researchers designing studies or analyzing data involving this compound, the following experimental protocols and monitoring strategies are critical.
Objective: To assess the effect of a investigational drug on the steady-state pharmacokinetics and pharmacodynamics of this compound.
Methodology:
Scenario: A subject in a clinical trial requires initiation of a strong dual CYP3A4/P-gp inducer (e.g., rifampin).
Actionable Protocol:
The following table summarizes the key validation parameters for a stability-indicating RP-HPLC method for Apixaban, developed in accordance with ICH guidelines [1].
| Validation Parameter | Experimental Details | Results & Acceptance |
|---|
| Chromatographic Conditions | Column: Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm) Mobile Phase: Buffer pH 4.0 : Methanol (50:50 v/v) Flow Rate: 1.2 mL/min Detection Wavelength: 230 nm Injection Volume: 10 µL Column Temperature: 40°C | Retention Time: ~2.2 min | | System Suitability | Parameter tested: Tailing Factor, Theoretical Plates, %RSD | Tailing Factor: 1.37 (Limit ≤ 2.0) Theoretical Plates: 4572 (Limit ≥ 2000) %RSD for peak area: 0.40% | | Specificity | Interference check from blank (diluent) and placebo solutions. | No interference observed at the retention time of this compound. Confirmed by peak purity studies. | | Linearity | Concentration range: 7.5 µg/mL to 37.5 µg/mL (6 levels: 25% to 150% of target concentration) | Correlation Coefficient (r) met ICH requirements. | | Accuracy (Recovery) | Spiked placebo at 50%, 100%, and 150% of target concentration (n=3 for each level). | Percent Recovery: 100.0% to 101.2% |
Here are solutions to common problems you might encounter with the this compound HPLC method.
| Problem Phenomenon | Potential Root Cause | Investigative Steps & Corrective Action |
|---|
| Peak Tailing | 1. Column degradation 2. Inappropriate buffer pH | 1. Check System Suitability: If tailing factor >2, condition or replace the column. 2. Verify Mobile Phase: Confirm buffer pH is 4.0; re-prepare if outside range. | | Shift in Retention Time | 1. Mobile phase composition change 2. Column temperature fluctuation 3. Flow rate inaccuracy | 1. Audit Mobile Phase: Precisely remix and degas. 2. Confirm Thermostatting: Ensure column oven is stable at 40°C. 3. Calibrate Flow Rate: Verify with a flow meter. | | High Backpressure | 1. Column blockage 2. Particulates in mobile phase/sample | 1. In-line Filter: Use 0.45µm filter in mobile phase line. 2. Sample Filtration: Always filter sample through a 0.45µm nylon syringe filter. 3. Reverse Flush column if possible. | | Low % Recovery in Accuracy Study | 1. Incomplete extraction from tablet matrix 2. Sample degradation | 1. Optimize Extraction: Ensure sonication time is 30 minutes with intermittent shaking. 2. Verify Diluent Stability: Use fresh diluent (Water:ACN, 50:50 v/v). | | Noise or Drifting Baseline | 1. Contaminated column 2. Mobile phase degassing issue | 1. Purge System with mobile phase. 2. Thoroughly Degas mobile phase by sonication under vacuum. |
The diagram below outlines the logical workflow for developing, validating, and troubleshooting the this compound HPLC method.
FAQ 1: Why is a specific perioperative management protocol for Apixaban necessary? this compound is an anticoagulant that increases the risk of bleeding during surgical procedures. A structured perioperative management protocol is essential to balance two critical risks: the risk of bleeding if the drug is continued, and the risk of thromboembolism (e.g., stroke, systemic embolism) if it is stopped for too long [1].
FAQ 2: What is the general principle for interrupting this compound before a procedure? The core principle is to interrupt this compound for a duration that allows its anticoagulant effect to dissipate sufficiently to minimize bleeding risk, while keeping the period without protection as short as possible. The specific timing depends on the patient's inherent risk of thromboembolism and the bleeding risk of the procedure itself [2].
FAQ 3: What key patient factors must be assessed before interrupting therapy? A patient-specific risk assessment is mandatory. The following table summarizes the critical factors to evaluate.
| Assessment Factor | Key Considerations |
|---|---|
| Thromboembolic Risk | Underlying condition (e.g., atrial fibrillation, VTE), CHA₂DS₂-VASc score for AF patients [2]. |
| Procedure Bleeding Risk | Classify the surgery or procedure as low, moderate, or high risk for bleeding [2]. |
| Renal Function | Calculate creatinine clearance (CrCl) using Cockcroft-Gault formula; essential for determining interruption timing [2]. |
| Bleeding Risk Category | Example Procedures |
|---|---|
| Low Bleeding Risk | Dental procedures, cataract or glaucoma surgery, superficial skin procedures [2]. |
| Moderate Bleeding Risk | Abdominal surgery, joint replacement, reperfusion surgery, kidney or prostate biopsy [2]. |
| High Bleeding Risk | Major surgery (e.g., cancer, vascular, spinal), brain or spinal cord surgery, procedures where bleeding would be life-threatening [2]. |
| Patient Status | Low Bleeding Risk Procedure | Moderate/High Bleeding Risk Procedure |
|---|
| Normal/Mildly Impaired Renal Function (CrCl > 50 mL/min) | Omit 1 dose (approx. 24 hours) before procedure [2]. | Stop at least 48 hours before procedure [2]. | | Moderately Impaired Renal Function (CrCl 30-50 mL/min) | Stop at least 36 hours before procedure [2]. | Stop at least 72 hours before procedure [2]. | | Severely Impaired Renal Function (CrCl 15-29 mL/min) | Stop at least 48 hours before procedure [2]. | Stop at least 96 hours (4 days) before procedure [2]. |
For researchers, the following quantitative data from clinical studies and pharmacokinetic profiles may be relevant for modeling or protocol development.
Table 1: this compound Pharmacokinetic Parameters [3] [4]
| Parameter | Value | Note |
|---|---|---|
| Bioavailability | ~50% | Unaffected by food [3] [4]. |
| Time to Peak Concentration (T~max~) | 3-4 hours | Following oral administration [3]. |
| Elimination Half-life | ~12 hours | [3] [4] |
| Renal Elimination | ~27% | Least reliant on kidneys among DOACs [3] [5]. |
| Protein Binding | ~87-94% | [3] [4] |
Table 2: Efficacy and Safety Data from Select Clinical Contexts
| Study Context | Comparison | Key Finding |
|---|---|---|
| VTE Prophylaxis Post-Bariatric Surgery [6] | This compound 2.5 mg BID vs. LMWH | No VTE occurred in either group (0%). Postoperative bleeding rate was 2% in both groups, showing comparable safety and efficacy. |
| VTE Treatment in Severe Renal Failure [5] | This compound vs. Warfarin/LMWH | This compound showed lower recurrence of VTE and a lower risk of major and minor bleeding in this patient population. |
The following diagram visualizes the logical workflow for managing this compound in the perioperative period, integrating the factors discussed in the FAQs.
The table below compares the sensitivity and key parameters of various analytical techniques for Apixaban, providing a benchmark for your work.
| Analytical Technique | Detection Method | Linear Range | LOD | LOQ | Key Application Notes |
|---|---|---|---|---|---|
| RP-HPLC (QbD) [1] | UV (245 nm) | 1.25–3.75 μg/mL | Not specified | Not specified | Quality by Design approach for robustness; suitable for combination products (with Clopidogrel). |
| Capillary Zone Electrophoresis (CZE) [2] | UV (220 nm) | 10–125 μg/mL | 1.77 μg/mL | 5.37 μg/mL | Eco-friendly method; uses minimal organic solvent. |
| LC-MS/MS (Plasma) [3] | MS/MS (MRM) | 1.01–280.00 ng/mL | Sensitive enough for PK studies | 1.01 ng/mL | High sensitivity for pharmacokinetic studies; requires specialized equipment. |
| Stability-Indicating HPLC [4] | UV (220 nm) | 0.01–0.22 μg/mL | 0.05 μg/mL | 0.15 μg/mL | Designed to separate this compound from its degradation products. |
| Green HPLC (Ethanol) [5] | UV (276 nm) | 5–30 μg/mL | Not specified | Not specified | Uses ethanol as a less toxic alternative to acetonitrile or methanol. |
Here are the specific methodologies for two key approaches: a highly sensitive LC-MS/MS method for bioanalysis and an eco-friendly HPLC method.
This protocol is designed for ultra-sensitive detection in biological matrices like human plasma, with a very low LOQ of 1.01 ng/mL [3].
This method offers a more sustainable and analyst-friendly approach for routine quality control of tablets, using ethanol instead of traditional, more toxic solvents [5].
Q1: What are the most effective strategies to lower the LOD and LOQ of my HPLC-UV method for this compound?
Q2: I need to analyze this compound in plasma for a pharmacokinetic study. What is the gold-standard method?
Q3: Are there more environmentally friendly alternatives for my HPLC method?
The workflow below outlines a logical path to diagnose and resolve common issues leading to poor sensitivity in this compound analysis.
The table below summarizes the core findings from recent studies investigating different apixaban lead-in regimens for VTE treatment.
| Study / Source | Lead-in Dosing Strategy | Key Efficacy Outcome (Recurrent VTE) | Key Safety Outcome (Major Bleeding) | Population & Context |
|---|---|---|---|---|
| Alshaya et al. (2022) [1] | Mixed Lead-in: Parenteral anticoagulant + oral this compound/rivaroxaban to complete a total of ≥6 days (this compound) or ≥19 days (rivaroxaban) therapy | 1.4% vs. 0.7% (Mixed vs. Recommended); p=0.481 [1] | 1.7% vs. 1.4% (Mixed vs. Recommended); p=1.000 [1] | Acute VTE; real-world, multicenter retrospective study (N=368) |
| Unnamed Retrospective (2025) [2] | Abbreviated Lead-in: Parenteral (≥48 hrs) + abbreviated this compound (0-6 days) | 2.9% overall incidence of rVTE; no significant difference between groups [2] | 4.4% overall bleeding (all CRNMB); no significant difference between groups [2] | Hospitalized adults with new VTE; retrospective, single-center (N=68) |
| Murchison et al. (2025) [3] | Truncated vs. Full Lead-in in patients with obesity (BMI ≥30) | 8.0% vs. 4.5% (Truncated vs. Full); p=0.771 [3] | Not significantly different between groups [3] | Patients with obesity; single-center, multisite retrospective cohort |
For your own experimental designs, here are detailed methodologies from the cited literature.
Here are answers to potential frequently asked questions that researchers might encounter.
Q1: What is the pharmacokinetic rationale for the 7-day lead-in dose of this compound 10 mg BID?
Q2: In a patient who has already received 4 days of therapeutic enoxaparin, should I prescribe the full 7-day this compound lead-in or a truncated 3-day course?
Q3: How should I design a study to investigate lead-in dosing in a specific subpopulation, such as patients with obesity?
The following diagram outlines a high-level workflow for designing a study on this compound lead-in dosing, based on the methodologies cited.
The following table summarizes the key outcomes from the pivotal API-CAT trial, which directly compared reduced-dose and full-dose apixaban for extended VTE treatment in active cancer patients [1] [2].
| Outcome Measure | Reduced-Dose this compound (2.5 mg twice daily) | Full-Dose this compound (5 mg twice daily) | Result |
|---|---|---|---|
| Primary Efficacy Outcome: Recurrent VTE (fatal or nonfatal) | 18 patients (2.1%) | 24 patients (2.8%) | Noninferior (p=0.001 for noninferiority) |
| Key Safety Outcome: Clinically Relevant Bleeding | 102 patients (12.1%) | 136 patients (15.6%) | Significantly Lower (p=0.03) |
| All-Cause Mortality | 17.7% | 19.6% | Not statistically significant |
A 2025 meta-analysis further supports these findings, concluding that reduced-dose this compound offers comparable efficacy to full-dose regimens for extended secondary VTE prophylaxis in cancer patients, with a potential reduction in clinically relevant bleeding [3].
For your experimental design, here is a detailed methodology of the API-CAT trial [1]:
The diagram below illustrates the specific target of this compound within the coagulation signaling pathway.
This compound is a highly selective, reversible, direct inhibitor of coagulation factor Xa (both free and clot-bound) [4] [5]. By blocking factor Xa, it prevents the conversion of prothrombin to thrombin, thereby interrupting the final common pathway of the coagulation cascade and reducing thrombin generation and fibrin clot formation [4]. Its antithrombotic effect does not require antithrombin III.
The HI-PRO trial, which demonstrated the efficacy of extended low-dose this compound in patients with provoked VTE and enduring risk factors, offers a parallel research model that may inform studies in other high-risk patient populations [7] [8] [9].
The table below summarizes key findings from major clinical studies and meta-analyses on bleeding outcomes.
| Study / Analysis | Patient Population | Therapy Comparison | Major Findings on Bleeding Risk |
|---|
| Meta-analysis (Xu et al.) [1] | ACS (n=9,010 from 4 trials) | Apixaban + DAPT vs. DAPT alone | Significantly increased risk: • TIMI major bleeding (OR: 2.45, 95% CI: 1.45–4.12) • ISTH major bleeding (OR: 2.49, 95% CI: 1.80–3.45) • GUSTO severe bleeding (OR: 3.00, 95% CI: 1.56–5.78) | | AUGUSTUS Trial [2] | AFib and ACS/PCI (n=4,614) | 2x2 factorial (this compound vs. VKA; Aspirin vs. Placebo) on P2Y12 inhibitor background | This compound: 31% reduced bleeding risk vs. warfarin No Aspirin: 47% reduced bleeding risk vs. aspirin Safest Regimen: this compound + P2Y12 inhibitor (no aspirin) |
For researchers designing similar studies, here are the methodologies from the key cited trials.
This analysis assessed the addition of this compound to DAPT in patients with Acute Coronary Syndrome (ACS).
This compound and acute coronary syndrome, This compound and dual anti-platelet therapy, and This compound and aspirin and clopidogrel, with abbreviations interchanged.This trial evaluated the safety of this compound and aspirin in patients with Atrial Fibrillation (AFib) and recent ACS/percutaneous coronary intervention (PCI).
This compound is a highly selective, direct inhibitor of coagulation Factor Xa (both free and clot-bound) [3].
The following flowchart outlines the key decision pathway derived from clinical evidence, particularly the AUGUSTUS trial.
Q1: What is the core clinical evidence supporting the avoidance of aspirin in this combination? The AUGUSTUS trial provides the strongest evidence. It found that in patients with AFib and ACS/PCI on a P2Y12 inhibitor, omitting aspirin resulted in a 47% reduction in bleeding risk compared to including aspirin, with no significant increase in the rate of ischemic events (death, stroke, MI, stent thrombosis, or revascularization) [2].
Q2: Does this compound have a better bleeding profile than warfarin when combined with antiplatelets? Yes. In the same AUGUSTUS population, the use of this compound as the anticoagulant was associated with a 31% reduced risk of bleeding compared to a vitamin K antagonist (e.g., warfarin) when both were given in combination with antiplatelet therapy [2]. The safest regimen identified was the combination of this compound and a P2Y12 inhibitor without aspirin.
Q3: Are the bleeding risks quantified using standardized definitions? Yes, the meta-analysis by Xu et al. used standardized clinical trial definitions, all of which showed a significantly elevated risk. The odds ratios were 2.45 for TIMI major bleeding, 2.49 for ISTH major bleeding, and 3.00 for GUSTO severe bleeding when this compound was added to DAPT [1]. This provides consistent, quantifiable metrics for risk-benefit assessments.
Q4: What is a critical pharmacokinetic consideration when studying this compound in special populations? this compound has a dual route of elimination, with only about 27% renal excretion [3]. This is lower than other DOACs like dabigatran (80%) but still necessitates dose adjustment in patients with severe renal impairment and at least two of three specific criteria (age ≥80, SCr ≥1.5 mg/dL, body weight ≤60 kg) [3]. It is not recommended in patients with end-stage renal disease on dialysis.
| Outcome | Risk Ratio (RR) with this compound vs. Warfarin (95% CI) | Statistical Significance | Supporting Meta-Analysis |
|---|---|---|---|
| Stroke or Systemic Embolism | RR 0.77 (0.67 - 0.90) [1] [2] | Significant reduction | Comparison of Efficacy and Safety of this compound and Warfarin (2022) |
| Major Bleeding | RR 0.63 (0.58 - 0.68) [1] [2] | Significant reduction | Comparison of Efficacy and Safety of this compound and Warfarin (2022) |
| Major Bleeding | RR 0.58 (0.52 - 0.65) [3] | Significant reduction | Effectiveness and Safety of this compound in over 3.9 Million People (2022) |
| Intracranial Hemorrhage | RR 0.48 (0.42 - 0.56) [4] | Significant reduction | Efficacy and safety of this compound and warfarin in prevention of ischemic stroke (2022) |
| Gastrointestinal Bleeding | RR 0.66 (0.60 - 0.72) [4] | Significant reduction | Efficacy and safety of this compound and warfarin in prevention of ischemic stroke (2022) |
| All-Cause Mortality | RR 0.80 (0.30 - 2.14) [1] [2] | No significant difference | Comparison of Efficacy and Safety of this compound and Warfarin (2022) |
The following diagram illustrates the logical framework and primary outcomes established by these methodological protocols.
| Outcome Measure | Apixaban vs. Rivaroxaban | Dabigatran vs. Rivaroxaban | This compound vs. Dabigatran | Key Context & Population |
|---|---|---|---|---|
| Major Bleeding Risk | Lower [ [1] [2] | Lower [ [1] [2] | No significant difference [ [1] | Patients with Atrial Fibrillation (AF) [ [1] [2] |
| Clinically Relevant Non-Major (CRNM) Bleeding | Lower [ [3] | Information missing | Information missing | Patients with Cancer-Associated Venous Thromboembolism (VTE) [ [3] |
| Gastrointestinal (GI) Bleeding Risk | Lower [ [2] | Information missing | Information missing | Patients with Non-Valvular AF (NVAF) [ [2] |
| Stroke or Systemic Embolism Risk | No significant difference [ [1] | No significant difference [ [1] | No significant difference [ [1] | Patients with AF [ [1] |
| Risk of Pulmonary Embolism (PE) | Information missing | Information missing | Information missing | Warfarin had increased risk vs. both DOACs; direct DOAC comparison not reported [ [4] |
| Net Clinical Benefit | No significant difference [ [5] | Information missing | Information missing | Network meta-analysis of RCTs; rivaroxaban was superior to warfarin, but no significant differences between DOACs [ [5] |
To help you evaluate the quality of this real-world evidence, here is a detailed overview of the methodologies used in the key studies cited.
Data Sources and Study Design: The evidence is drawn from large, high-quality national registries and healthcare claims databases, reflecting real-world use. Key sources include:
Patient Populations: Studies focused on specific, well-defined patient groups:
Statistical Analysis: Researchers used advanced techniques to minimize bias and ensure fair comparisons between patient groups taking different DOACs:
Outcome Definitions: Studies used standardized, clinically relevant endpoints, often identified through validated diagnosis codes in claims data or registry records:
The following diagram illustrates the typical workflow for a real-world evidence study comparing DOACs, from data sourcing to final analysis.
| Outcome Measure | Reduced-Dose Apixaban (2.5 mg bid) | Full-Dose this compound (5 mg bid) | Statistical Result |
|---|
| Primary Efficacy: Recurrent VTE [1] [2] [3] | 18/866 patients (2.1%) | 24/900 patients (2.8%) | aSHaR 0.76; 95% CI, 0.41-1.41 P=0.001 for noninferiority | | Key Safety: Clinically Relevant Bleeding [1] [2] [3] | 102/866 patients (12.1%) | 136/900 patients (15.6%) | aSHaR 0.75; 95% CI, 0.58-0.97 P=0.03 for superiority | | ✦ Major Bleeding [1] [3] | 2.9% | 4.3% | Not reported | | ✦ Clinically Relevant Non-Major Bleeding [1] [3] | 10.0% | 12.3% | Not reported | | All-Cause Mortality [1] [4] [2] | 17.7% | 19.6% | Adjusted HaR 0.96; 95% CI, 0.86-1.06 |
(aSHaR: adjusted subhazard ratio; CI: confidence interval; HaR: hazard ratio)
The data in the table above comes from the API-CAT (this compound Cancer-Associated Thrombosis) study, a phase 3, randomized, double-blind clinical trial published in 2025 [1] [5] [6]. Here are the key methodological details.
The API-CAT trial provides a clear evidence-based pathway for managing long-term anticoagulation in cancer patients, which can be visualized as follows:
The table below summarizes key findings from clinical studies regarding the impact of ethnicity on apixaban pharmacokinetics (PK).
| Ethnic Group | Study Type | Key PK Findings | Clinical Significance & Recommended Action |
|---|---|---|---|
| Japanese (vs. Caucasian) | Direct comparison in healthy subjects [1] | Similar dose-related exposure; mean half-life: ~8 h (Japanese) vs. ~13 h (Caucasian); Renal clearance: 1.1 L/h (Japanese) vs. 0.8 L/h (Caucasian) [1]. | No dose adjustment needed. PK/PD consistency supports fixed dosing in Japanese patients [1]. |
| Asian (Broad) (vs. Non-Asian) | Population PK analysis in NVAF patients [2] | Asian race identified as a covariate on apparent clearance, resulting in <15% higher exposure [2]. | Impact is small and not clinically significant. No dose adjustment required [2]. |
| African-American (vs. Caucasian) | Review of real-world studies [3] | Data on this compound specifically is limited. Unlike warfarin, African-American patients do not appear to require different this compound doses [3]. | Fixed dosing appears appropriate. More real-world data may be needed to confirm. |
For research and development professionals, the methodology and data from pivotal studies are detailed below.
Interindividual variability in this compound exposure can be partially explained by genetics, particularly in genes encoding drug transporters.
The diagram above illustrates the key genetic factors identified in research:
c.421C>T (rs2231142) variant in the ABCG2 gene as significantly associated with higher this compound exposure. On average, heterozygotes had a 5% increase in AUC, and homozygotes had a 17% increase compared to wild-type homozygotes [4].ABCB1 (P-glycoprotein) and CYP3A5 have been investigated in smaller candidate gene studies, with some reporting associations with this compound concentration or bleeding risk, though findings are less consistent than for ABCG2 [4].ABCG2 genotype has a statistically significant impact on exposure, the effect size is currently not considered large enough to warrant pre-emptive dose adjustments in clinical practice. The role of pharmacogenetics in personalizing this compound therapy requires further study [4].
| Study & Design | Patient Groups & Regimens | Efficacy: Recurrent VTE (rVTE) | Safety: Major Bleeding (MB) | Study Conclusion |
|---|
| Multicenter Study (2022) Retrospective, 368 patients [1] [2] [3] | Recommended (n=296): Full oral lead-in (7 days Apixaban 10 mg BID). Mixed (n=72): Parenteral + oral to complete ~7 days total. | 90-day rVTE: Recommended: 1.4% Mixed: 1.4% (p = 0.481) [1] | In-hospital MB: Recommended: 3.7% Mixed: 9.7% (p = 0.060) [1] | Mixed-lead-in is a safe and effective alternative to the recommended regimen [1] [2] [3]. | | Alshaya et al. (2023) Retrospective, 389 patients [4] | DOAC Lead-in (n=296): Full oral lead-in. Parenteral Lead-in (n=93): Parenteral only, then direct to maintenance dose. | 90-day rVTE: DOAC: 1.4% Parenteral: 5.4% (p = 0.039) [4] | In-hospital MB: DOAC: 3.7% Parenteral: 14.0% (p < 0.001) [4] | Parenteral lead-in showed significantly higher bleeding and VTE recurrence [4]. | | Spencer et al. (2025) Single-Center, 68 patients [5] | Compared 3 regimens, including parenteral ≥48h + abbreviated this compound lead-in, and full this compound lead-in with no parenteral. | 6-month rVTE: Overall: 2.9% No significant difference between groups [5] | 6-month Bleeding: Overall: 4.4% (all CRNMB) No significant difference between groups [5] | All three this compound lead-in regimens provided similar safety and effectiveness [5]. |
For researchers to interpret and potentially replicate these findings, here is a detailed breakdown of the core methodological elements from the studies cited above.
The primary evidence comes from retrospective, observational cohort studies conducted in hospital settings [1] [5] [4].
The studies defined the comparison groups with specific parameters for the lead-in therapy duration.
The studies adhered to internationally recognized criteria for assessing efficacy and safety.
The analyses employed standard statistical tests to compare the groups.
The diagram below illustrates the typical patient journey and key decision points in these studies.
The conflicting evidence, particularly regarding the safety of the mixed-lead-in regimen, highlights several key points for drug development professionals:
| Comparison | Population Context | Risk Ratio for Major Bleeding (95% Confidence Interval) | Supporting Evidence Source |
|---|---|---|---|
| Apixaban vs. VKA | Atrial Fibrillation (AF) with Liver Disease | RR: 0.54 (0.43–0.69) [1] | Network Meta-Analysis |
| DOACs (as a class) vs. VKA | AF with Liver Disease | RR: 0.64 (0.55–0.75) [2] [3] | Systematic Review & Meta-Analysis |
| This compound vs. Rivaroxaban | AF with Liver Disease | Rivaroxaban had a higher risk (RR: 0.76, 95% CI: 0.58–0.99) [Note: This RR is for this compound's protective effect] [1] | Network Meta-Analysis |
| This compound vs. Rivaroxaban | Real-world AF patients | This compound had a lower risk of MB/CRNMB (HR: 0.86, 95% CI: 0.83–0.89) [4] | Nationwide Cohort Study |
| Underdosed DOACs vs. On-label | Non-Valvular AF (NVAF) | Underdosed rivaroxaban had higher major bleeding vs. This compound (HR: 1.70, 95% CI: 1.41–2.03) [5] | Observational Registry Study |
To ensure the credibility and reproducibility of the data, here are the experimental protocols for the key studies cited:
The differential bleeding risk among anticoagulants is rooted in their distinct pharmacological targets. The following diagram illustrates the coagulation cascade and the specific targets of different anticoagulant classes.
Key Rationale for this compound's Lower Bleeding Risk:
For researchers and clinicians, the evidence suggests:
The tables below summarize key comparative data on apixaban versus other common anticoagulants, including efficacy in preventing stroke and systemic embolism, and safety regarding bleeding risks.
Table 1: Comparison of Efficacy and Safety Outcomes in Patients with Atrial Fibrillation
| Comparison | Outcome | Hazard Ratio (HR) or Risk Ratio (RR) with 95% Confidence Interval | Supporting Study / Analysis |
|---|---|---|---|
| This compound vs. Warfarin | Stroke/Systemic Embolism | RR: 0.77 (95% CI: 0.67-0.90) [1] | Meta-analysis of 9 studies (n=267,998) [1] |
| Major Bleeding | RR: 0.63 (95% CI: 0.58-0.68) [1] | Meta-analysis of 9 studies (n=267,998) [1] | |
| Major Bleeding (East Asian Subgroup) | HR: 0.53 (95% CI: 0.35-0.80) [2] | ARISTOTLE Trial Subanalysis [2] | |
| This compound vs. Rivaroxaban | Ischemic Stroke/Systemic Embolism | HR: 0.57 (95% CI: 0.40-0.80) [3] | Population-based study in AF & Valvular Heart Disease (n=19,894) [3] |
| Gastrointestinal or Intracranial Bleeding | HR: 0.51 (95% CI: 0.41-0.62) [3] | Population-based study in AF & Valvular Heart Disease (n=19,894) [3] | |
| This compound vs. Edoxaban (High-dose) | Major or Clinically Relevant Non-major Bleeding | HR: 0.79 (95% CI: 0.70-0.90) [4] | Indirect Comparison Analysis [4] |
| Gastrointestinal Bleeding | HR: 0.72 (95% CI: 0.53-0.99) [4] | Indirect Comparison Analysis [4] |
Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile Comparison
| Parameter | This compound | Rivaroxaban | Comparative Context |
|---|---|---|---|
| Approved AF Dosage | 5 mg twice daily [5] | 20 mg once daily [6] | - |
| Bioavailability | ~50% [5] [7] | 66%-100% (dose and food-dependent) [7] | Rivaroxaban requires food for higher doses to achieve better bioavailability [7]. |
| Half-life (at therapeutic dose) | ~12 hours [5] | ~10 hours [7] | - |
| Renal Elimination | ~27% [5] | ~35% [5] | This compound has the lowest renal excretion among direct oral anticoagulants (DOACs) [5]. |
| Peak-to-Trough Fluctuation (Plasma Concentration) | Lower (Ratio: 4.7) [7] | Higher (Ratio: 16.9) [7] | This compound 2.5 mg BID vs. Rivaroxaban 10 mg QD in VTE prophylaxis dose study. Suggests more stable anticoagulation with this compound [7]. |
| Effect on Thrombin Generation | Less pronounced inhibition [6] | Greater and more sustained inhibition [6] | At steady state with AF doses. Clinical correlation of this PD difference is not fully established [6]. |
| Effect on PT and aPTT | Mild prolongation (1.14-fold PT, 1.16-fold aPTT) [6] | Clear prolongation (1.66-fold PT, 1.43-fold aPTT) [6] | Sensitive PT/aPTT assays may be more useful for estimating rivaroxaban's anticoagulant effect [6]. |
For researchers designing clinical or pharmacologic comparisons, the methodologies of key studies offer valuable templates.
1. Meta-analysis Protocol: this compound vs. Warfarin [1]
2. Randomized Crossover Study Protocol: PK/PD of this compound vs. Rivaroxaban [7] [6]
3. Population-Based Cohort Study Protocol: this compound vs. Rivaroxaban [3]
This compound is a highly selective, reversible, direct inhibitor of coagulation factor Xa (both free and clot-bound) [5] [8]. It acts at a pivotal point in the coagulation cascade to prevent thrombus formation.
This diagram illustrates how this compound directly inhibits Factor Xa, preventing the conversion of prothrombin to thrombin and thus the final step of fibrin clot formation [5] [8].
For researchers and drug development professionals, the data indicates:
Health Hazard